Copalic acid
描述
属性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17-,20+/m1/s1 |
InChI 键 |
JFQBNOIJWROZGE-HPMXROJMSA-N |
SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
手性 SMILES |
C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
规范 SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
同义词 |
copalic acid |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Origin and Natural Sources of Copalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalic acid, a labdane-type diterpene, has garnered significant attention within the scientific community due to its diverse and promising pharmacological activities. As a naturally occurring compound, understanding its origins, biosynthesis, and efficient extraction from natural sources is paramount for advancing research and development in therapeutics. This technical guide provides a comprehensive overview of the botanical and fungal sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.
Natural Sources of this compound
This compound is predominantly found in the oleoresins of various plant species, particularly from the Leguminosae (Fabaceae) family. The most significant natural sources are trees belonging to the Copaifera genus, commonly known as copaiba trees, and the Hymenaea genus.
Primary Botanical Sources:
-
Copaifera Species: The oleoresin extracted from the trunk of Copaifera trees is a rich source of this compound. Several species are noteworthy for their this compound content, including Copaifera langsdorffii, Copaifera multijuga, Copaifera reticulata, Copaifera paupera, and Copaifera cearensis. The concentration of this compound can vary between species and even within the same species due to geographical and environmental factors.
-
Hymenaea courbaril: Commonly known as the "jatobá" tree, the resin of Hymenaea courbaril is another significant source of this compound.[1] The resin of this species has been reported to contain a substantial amount of this diterpene.
While these are the primary sources, this compound has also been identified in other plant genera, highlighting the need for continued exploration of the plant kingdom for this valuable compound.
Quantitative Analysis of this compound in Natural Sources
The yield of this compound varies among different species. The following table summarizes the reported quantitative data for this compound content in the oleoresins of its primary natural sources.
| Botanical Source | Plant Part | This compound Content (% w/w) | Reference(s) |
| Copaifera multijuga | Oleoresin | 6.2% | [2] |
| Hymenaea courbaril | Resin | ~13% | [1] |
Note: The quantitative data for other prominent Copaifera species such as C. langsdorffii, C. reticulata, and C. officinalis are not consistently reported as a direct percentage of the oleoresin in the reviewed literature. The composition of the oleoresin is complex and can be influenced by various factors.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for labdane-type diterpenoids. The process begins with the universal precursors of isoprenoids and involves a series of enzymatic reactions, primarily occurring in the plastids of plant cells.
The key steps are:
-
Formation of Geranylgeranyl Diphosphate (GGPP): The pathway starts with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol 4-phosphate (MEP) pathway, to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This reaction is catalyzed by GGPP synthase.
-
Cyclization to ent-Copalyl Diphosphate: GGPP is then cyclized by a class II diterpene synthase, specifically an ent-copalyl diphosphate synthase (CPS), to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
Oxidation to this compound: The final step involves the oxidation of the C15 position of ent-copalyl diphosphate to a carboxylic acid. While the specific enzyme has not been definitively characterized in Copaifera or Hymenaea species, this type of oxidation in diterpene biosynthesis is typically catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes utilize molecular oxygen and NADPH as a cofactor to introduce the carboxyl group.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from isoprenoid precursors.
Experimental Protocols
Extraction and Isolation of this compound from Copaifera Oleoresin
This protocol describes a general method for the extraction and purification of this compound from copaiba oleoresin using column chromatography.
Materials and Reagents:
-
Copaiba oleoresin
-
Silica gel 60 (70-230 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Fractionation of the Oleoresin:
-
Dissolve a known amount of copaiba oleoresin in a minimal amount of hexane.
-
Prepare a silica gel column packed in hexane.
-
Load the dissolved oleoresin onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be:
-
100% Hexane
-
99:1 Hexane:Ethyl Acetate
-
98:2 Hexane:Ethyl Acetate
-
...and so on, up to 100% ethyl acetate.
-
-
Collect fractions of a consistent volume (e.g., 50 mL).[3]
-
-
Monitoring the Fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid).
-
Fractions containing a compound with an Rf value corresponding to that of a this compound standard are pooled. This compound is typically eluted with a mobile phase of around 98% hexane and 2% ethyl acetate.[3]
-
-
Purification and Characterization:
-
Combine the fractions containing this compound and concentrate them using a rotary evaporator.
-
The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry.
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated RP-HPLC method for the quantification of (-)-copalic acid in copaiba oleoresin.
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (90:10 v/v) containing 1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 22 °C.
-
Detection Wavelength: 201 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of pure (-)-copalic acid in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of copaiba oleoresin.
-
Dissolve the oleoresin in the mobile phase to a final known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original oleoresin sample.
-
Conclusion
This compound stands out as a promising natural product for drug development. Its primary sources, the oleoresins of Copaifera and Hymenaea species, are readily available. The biosynthetic pathway, rooted in the well-established diterpenoid synthesis route, offers potential for biotechnological production through metabolic engineering. The provided experimental protocols for extraction, isolation, and quantification serve as a practical guide for researchers aiming to work with this valuable compound. Further research to fully elucidate the enzymatic steps in its biosynthesis and to explore a wider range of natural sources will undoubtedly contribute to unlocking the full therapeutic potential of this compound.
References
- 1. GC-MS profiling of the phytochemical constituents of the oleoresin from Copaifera langsdorffii Desf. and a preliminary in vivo evaluation of its antipsoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical composition and anti-inflammatory activity of copaiba oils from Copaifera cearensis Huber ex Ducke, Copaifera reticulata Ducke and Copaifera multijuga Hayne--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
"basic chemical and physical properties of copalic acid"
An In-depth Technical Guide on the Core Chemical and Physical Properties of Copalic Acid
Introduction
This compound is a naturally occurring labdane-type diterpenoid that is a primary constituent of copaiba oil, an oleoresin extracted from trees of the Copaifera genus.[1][2] It is considered a biomarker for this genus and has garnered significant interest from the scientific community due to its diverse and remarkable biological activities.[3][4] These activities, which include anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic effects, position this compound as a promising prototype for the development of new therapeutic agents.[2][4][5] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, details common experimental protocols for its isolation and analysis, and illustrates its role in relevant biological pathways.
Chemical and Physical Properties
(-)-Copalic acid is characterized as a white amorphous powder.[5] Its core structure is a bicyclic labdane skeleton featuring a carboxylic acid group.[6] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (E)-5-[(1R,4aR,8aR)-5,5,8a-Trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | [1][7] |
| Molecular Formula | C₂₀H₃₂O₂ | [1][6][7][8] |
| Molecular Weight | 304.47 g/mol | [1][6][7][9] |
| Appearance | White amorphous powder | [5] |
| Melting Point | 105-106 °C | [5] |
| CAS Registry Number | 20257-75-4 | [1][7][8] |
| Class | Labdane-type diterpene acid | [1][2] |
Structural elucidation and confirmation of this compound are routinely performed using various spectroscopic techniques. The primary methods employed are detailed in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Description | Reference(s) |
| ¹H NMR | Proton Nuclear Magnetic Resonance is used to determine the proton environment in the molecule. | [5][9][10] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance provides information on the carbon skeleton of the molecule. | [5][9][10] |
| Mass Spectrometry (MS) | Used to determine the exact mass and fragmentation pattern, confirming the molecular formula. Both positive and negative mode ESI-MS data are available. | [5][10][11] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | [5] |
Experimental Protocols
Isolation and Purification of this compound from Copaiba Oleoresin
This compound is most commonly isolated from the oleoresin of Copaifera species. A standard method involves acid-base extraction followed by chromatographic purification.[12]
Methodology:
-
Dissolution and Extraction: 4.50 g of copaiba oleoresin is dissolved in 300 mL of diethyl ether.[12]
-
Acidic Component Separation: The diethyl ether solution is extracted five times with a 5% aqueous potassium hydroxide solution. The diterpene acids, including this compound, are deprotonated and move into the aqueous layer.[12]
-
Precipitation: The combined aqueous layers are acidified to a pH of 2 using 25% hydrochloric acid. This re-protonates the diterpene acids, causing them to precipitate.[12]
-
Final Extraction: The acidified aqueous solution is then extracted again with diethyl ether to recover the precipitated diterpene acid fraction.[12]
-
Purification: The resulting crude diterpene fraction is subjected to further purification using preparative Medium-Pressure Liquid Chromatography (MPLC) or flash chromatography to yield pure this compound.[11][12]
Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method allows for the direct quantification of this compound in oleoresin samples without the need for derivatization.[5][13]
Methodology:
-
System: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: An isocratic elution system of 90% acetonitrile in water containing 1% phosphoric acid (H₃PO₄).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 22 °C.[5]
-
Detection: UV detection is carried out at 201 nm.[5]
-
Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve generated with a purified standard. The limit of quantification has been reported as 9.182 µg/mL.[13]
Biological Activities and Signaling Pathways
This compound has demonstrated a range of pharmacological activities.[2][3] One of the most studied is its anti-inflammatory effect, which is partly attributed to its ability to inhibit the production of nitric oxide (NO) in activated macrophages.[14] This inhibition is linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[14]
Proposed Anti-inflammatory Mechanism:
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This degradation unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. This compound is suggested to interfere with this cascade, leading to reduced iNOS expression and a subsequent decrease in nitric oxide production.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Occurrence, Chemistry, and Biological Activities [ri.conicet.gov.ar]
- 3. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. This compound () for sale [vulcanchem.com]
- 7. This compound | C20H32O2 | CID 11162521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikidata [wikidata.org]
- 9. scielo.br [scielo.br]
- 10. minio.scielo.br [minio.scielo.br]
- 11. scielo.br [scielo.br]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Copalic Acid as a Biomarker for Copaifera Oleoresins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copaifera, a genus of trees native to the tropical regions of Latin America and Western Africa, is renowned for producing an oleoresin, commonly known as copaiba oil.[1] This oleoresin is a complex mixture of sesquiterpenes and diterpenes and has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and wound-healing properties.[1][2] Among the myriad of compounds present in Copaifera oleoresins, the labdane-type diterpene (-)-copalic acid has been identified as a key chemical marker for the genus.[1][3][4] Its consistent presence across various Copaifera species and its significant biological activities make it a focal point for research and development in the pharmaceutical and cosmetic industries.
This technical guide provides a comprehensive overview of copalic acid as a biomarker for Copaifera oleoresins. It details quantitative data on its occurrence, provides experimental protocols for its extraction, isolation, and analysis, and explores its role in relevant biological signaling pathways.
Chemical Profile of Copaifera Oleoresins
Copaifera oleoresin is a complex lipophilic secretion composed of a volatile fraction, rich in sesquiterpene hydrocarbons, and a non-volatile fraction, which is primarily composed of diterpenoid acids.[3][5] The chemical composition can vary significantly between different Copaifera species and even among individuals of the same species due to genetic and environmental factors.[5]
2.1 Sesquiterpene Fraction
The volatile component of the oleoresin is largely made up of sesquiterpenes, which can constitute over 90% of the oil.[3] The most abundant sesquiterpene is often β-caryophyllene, which is considered a chemical marker for many copaiba oils.[6] Other common sesquiterpenes include α-copaene, α-humulene, and germacrene D.[7]
2.2 Diterpene Fraction
The non-volatile, resinous fraction is characterized by a variety of diterpenoid acids. This compound is a prominent member of this fraction and is considered a biomarker for the Copaifera genus due to its widespread occurrence.[1][4] Other diterpenes that are frequently found include kaurenoic acid, hardwickiic acid, and polyalthic acid.[3]
This compound: The Biomarker
(-)-Copalic acid, a labdane diterpenoid, is a key analytical marker for the authentication and quality control of Copaifera oleoresins.[1][8] Its presence is a defining characteristic of the genus, and its concentration can be used to differentiate between species and assess the quality of commercial oleoresin samples.
3.1 Quantitative Data of this compound in Copaifera Species
The concentration of this compound varies among different Copaifera species. The following table summarizes the available quantitative data for this compound and other major diterpenes in the oleoresins of several Copaifera species.
| Copaifera Species | This compound (% w/w) | Other Major Diterpenes (% w/w) | Reference(s) |
| C. multijuga | 6.2 | - | [8] |
| C. cearensis | Present | Clorechinic acid (11.3), Hardwickiic acid (6.2) | [8] |
| C. reticulata | Present | Kaurenoic acid (3.9), Kolavenic acid (3.4) | [8] |
| Commercial Oil 1 | 30.27 | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the extraction of Copaifera oleoresin, and the isolation and quantification of this compound.
4.1 Oleoresin Extraction from Copaifera Trees
The traditional method for oleoresin extraction involves drilling a hole into the trunk of the tree.
-
Procedure:
-
Select a mature Copaifera tree.
-
Using an auger, drill a hole into the trunk at a height of approximately 60-70 cm from the ground, angled slightly downwards to facilitate drainage.
-
The oleoresin will begin to flow from the hole. Collect the oleoresin in a suitable container.
-
After collection, the hole should be sealed to protect the tree from infections.
-
4.2 Isolation of this compound by Flash Chromatography
This compound can be isolated from the crude oleoresin using flash chromatography with a modified silica gel stationary phase.
-
Materials:
-
Copaifera oleoresin
-
Silica gel 60 (230-400 mesh)
-
Potassium hydroxide (KOH)
-
Isopropyl alcohol (iPrOH)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Flash chromatography system
-
-
Preparation of KOH-impregnated Silica Gel:
-
Chromatographic Separation:
-
Dissolve 5.0 g of crude Copaifera oleoresin in a minimal amount of hexane.
-
Apply the dissolved sample to the top of the prepared KOH-impregnated silica gel column.
-
Elute the column successively with the following solvent system under gentle air pressure:
-
400 mL of hexane (to elute non-polar sesquiterpenes)
-
400 mL of dichloromethane (to elute compounds of intermediate polarity)
-
400 mL of methanol (to elute the acidic diterpenes, including this compound)[4]
-
-
Collect the methanol fraction and evaporate the solvent under reduced pressure to obtain the acidic diterpene fraction enriched in this compound.
-
Further purification can be achieved by recrystallization or semi-preparative HPLC.
-
4.3 Quantification of this compound by RP-HPLC
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantification of this compound in Copaifera oleoresin samples.[1][7][8]
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 mm x 3.0 mm, 3 µm particle size)[9]
-
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh a known amount of Copaifera oleoresin and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, with its anti-inflammatory properties being of particular interest.[1][3][9] These effects are mediated through the modulation of key cellular signaling pathways.
5.1 Anti-inflammatory Activity and the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies have shown that a hybrid molecule derived from a this compound derivative can reduce the expression of phosphorylated IκBα (p-IKBα), suggesting that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10] The exact molecular target of this compound within this pathway is still under investigation, but inhibition of IKKβ is a plausible mechanism.
Figure 1. Putative mechanism of this compound in the NF-κB signaling pathway.
5.2 Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK pathway, are also crucial in regulating inflammation. In silico molecular docking studies have suggested that this compound may interact with and inhibit MEK1, an upstream kinase in the MAPK/ERK pathway.[1] This suggests a potential mechanism by which this compound could modulate inflammatory responses, although further experimental validation is required.
Figure 2. Postulated interaction of this compound with the MAPK/ERK signaling pathway.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the analysis of this compound from Copaifera oleoresin.
Figure 3. General experimental workflow for this compound analysis.
Conclusion
This compound is a critical biomarker for the authentication and quality assessment of Copaifera oleoresins. Its consistent presence across species and its significant biological activities, particularly its anti-inflammatory effects, make it a compound of high interest for drug discovery and development. The experimental protocols outlined in this guide provide a framework for the reliable isolation and quantification of this compound. Further research into the precise molecular mechanisms by which this compound modulates inflammatory signaling pathways will be crucial for unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.) Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 5. Chemical Characterization and Quality Assessment of Copaiba Oil-Resin Using GC/MS and SFC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scielo.br [scielo.br]
An In-depth Technical Guide to the Biosynthesis Pathway of Labdane-Type Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-type diterpenes are a vast and structurally diverse class of natural products, with over 7,000 known members.[1] These compounds are characterized by a bicyclic decalin core structure, which can be further modified to create a wide array of skeletons, including abietane, pimarane, and kaurane.[1][2] Exhibiting a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties, labdane-type diterpenes are compelling targets for drug discovery and development.[1] This guide provides a comprehensive technical overview of the biosynthesis of these valuable compounds, detailing the core enzymatic reactions, key intermediates, regulatory networks, and the experimental methodologies employed in their study.
Core Biosynthesis Pathway
The biosynthesis of labdane-type diterpenes is a multi-stage process that begins with the universal precursor for all terpenoids and culminates in a vast diversity of structurally complex molecules. The pathway can be broadly divided into three key stages:
-
Precursor Formation: The journey starts with the C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in plant plastids. A series of condensation reactions catalyzed by prenyltransferases sequentially adds three molecules of IPP to one molecule of DMAPP, yielding the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[1]
-
Skeleton Formation: The defining step in the biosynthesis of labdane-type diterpenes is the cyclization of the linear GGPP into the characteristic bicyclic labdane skeleton. This crucial transformation is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). These enzymes are categorized into two main classes based on their reaction mechanisms:
-
Class II Diterpene Synthases (diTPSs): These enzymes, often called copalyl diphosphate synthases (CPSs), initiate the cyclization of GGPP via a protonation-dependent mechanism, facilitated by a conserved DxDD motif in their active site. This results in the formation of a bicyclic intermediate, typically a copalyl diphosphate (CPP) stereoisomer (e.g., ent-CPP, syn-CPP).[1][3]
-
Class I Diterpene Synthases (diTPSs): Also known as kaurene synthase-like (KSL) enzymes, these synthases utilize a metal-dependent ionization of the diphosphate group from the CPP intermediate to generate a carbocation. This carbocation then undergoes further cyclization and rearrangement reactions to form the diverse labdane-related skeletons.[1] In some instances, a single bifunctional diTPS can catalyze both the Class II and Class I reactions.[1]
-
-
Skeleton Modification: Following the formation of the core labdane-related skeleton, a vast array of chemical modifications are introduced by a suite of tailoring enzymes. The most prominent among these are the cytochrome P450 monooxygenases (CYPs), which catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond rearrangements, significantly increasing the structural and functional diversity of the final products.[4]
Quantitative Data on Labdane-Type Diterpene Biosynthesis
The quantitative analysis of enzyme kinetics and product yields is fundamental to understanding and engineering the biosynthesis of labdane-type diterpenes. The following tables summarize key quantitative data for representative enzymes in the pathway.
Table 1: Kinetic Parameters of Diterpene Synthases (diTPSs)
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (nmol/mg protein/min) | Reference |
| Rice ent-Copalyl Diphosphate Synthase 1 (OsCPS1) | Oryza sativa | GGPP | 0.8 ± 0.1 | 0.45 ± 0.02 | - | [1] |
| Rice syn-Copalyl Diphosphate Synthase 2 (OsCPS2) | Oryza sativa | GGPP | 1.2 ± 0.2 | 0.38 ± 0.01 | - | [1] |
| Miltiradiene Synthase (SmMDS) | Salvia miltiorrhiza | (+)-CPP | - | - | - | [2] |
| Levopimaradiene/Abietadiene Synthase (LAS) | Abies grandis | GGPP | - | - | - | [5] |
| TPS20c | Arabidopsis thaliana | GGPP | 1.5 ± 0.3 | 0.012 ± 0.001 | - | [6] |
Table 2: Kinetic Parameters of Cytochrome P450 (CYP) Enzymes
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol/nmol P450/min) | Reference |
| CYP3A4 | Homo sapiens | Sodium Tanshinone IIA Sulfonate | 7.5 ± 1.4 | 6.8 ± 0.3 | [7] |
| CYP76AH1 | Salvia miltiorrhiza | Miltiradiene | - | - | [8] |
| PtAO(L123V-I223L) | Parthenium argentatum | Manool | 12.6 ± 2.1 | - | [9] |
Table 3: Titers of Labdane-Type Diterpenes in Engineered Microorganisms
| Product | Host Organism | Titer (mg/L) | Reference |
| Miltiradiene | Escherichia coli | 237.46 ± 34.8 | [8] |
| Ferruginol | Escherichia coli | 107.34 ± 1.2 | [8] |
| Carnosic Acid | Saccharomyces cerevisiae | 191.4 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful study of labdane-type diterpene biosynthesis. This section provides an overview of key experimental protocols.
Heterologous Expression and Purification of Diterpene Synthases in E. coli
This protocol describes a general procedure for the expression and purification of His-tagged diterpene synthases.
a. Gene Cloning and Expression Vector Construction:
- The coding sequence of the target diTPS is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His₆) tag.
b. Protein Expression:
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.
c. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).
- Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE. For further purification, size-exclusion chromatography can be employed.
In Vitro Diterpene Synthase Activity Assay
This assay is used to determine the enzymatic activity and product profile of a purified diTPS.
a. Reaction Setup:
- Prepare a reaction mixture in a final volume of 100 µL containing:
- Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT).
- Purified diTPS (1-5 µg).
- Substrate (e.g., 10-50 µM GGPP or CPP).
- Initiate the reaction by adding the substrate.
- Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
b. Product Extraction:
- Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M NaCl or 0.5 M EDTA).
- Extract the diterpene products with an equal volume of an organic solvent (e.g., hexane or ethyl acetate).
- Vortex vigorously and centrifuge to separate the phases.
- Carefully collect the organic phase.
c. Product Analysis:
- Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of Labdane-Type Diterpenes
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile diterpenes.
a. Sample Preparation:
- The extracted and dried organic phase from the enzyme assay or plant extract is redissolved in a small volume of a suitable solvent (e.g., hexane).
b. GC-MS Conditions (Example):
- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 min.
- Ramp to 200°C at 10°C/min.
- Ramp to 300°C at 20°C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Identification: Compare the mass spectra and retention times with those of authentic standards or with libraries (e.g., NIST).
LC-MS/MS Analysis of Hydroxylated Diterpenes
LC-MS/MS is particularly useful for the analysis of less volatile and more polar hydroxylated diterpenes.
a. Sample Preparation:
- The extracted samples are dried and reconstituted in a solvent compatible with the mobile phase (e.g., methanol/water).
b. LC-MS/MS Conditions (Example):
- Liquid Chromatograph: Agilent 1290 Infinity II LC system (or equivalent).
- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
- Mobile Phase:
- A: Water with 0.1% formic acid.
- B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A time-programmed gradient from, for example, 10% B to 95% B.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte.
Visualization of Pathways and Workflows
Core Biosynthesis Pathway of Labdane-Type Diterpenes
Caption: Core biosynthetic pathway of labdane-type diterpenes.
Branching Pathways to Major Labdane-Related Skeletons
Caption: Formation of major labdane-related diterpene skeletons.
Jasmonate-Induced Signaling Pathway for Diterpene Biosynthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. US20130224809A1 - Diterpene Synthases And Method For Producing Diterpenoids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"solubility and stability of copalic acid in different solvents"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalic acid, a labdane-type diterpene found predominantly in the oleoresins of Copaifera species, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] As a promising candidate for drug development, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for formulation design, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, including experimental protocols and potential degradation pathways.
Solubility of this compound
Quantitative Solubility Data
A review of the available literature indicates a lack of comprehensive experimental studies on the quantitative solubility of this compound in various organic solvents. However, a predicted aqueous solubility value has been reported.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Method | Reference |
| Water | 0.00093 g/L | Predicted | [4] |
Qualitative Solubility Information
Qualitative information suggests that this compound is soluble in certain organic solvents, as evidenced by its use in analytical and synthetic chemistry procedures. For instance, it is known to be soluble in chloroform (CHCl₃) and methanol (MeOH) for the purpose of Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, phosphate buffer pH 7.4)
-
Incubator shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Vials
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/L).
Stability of this compound
The chemical stability of this compound is crucial for its development as a therapeutic agent. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.
pH-Dependent Stability
Studies have shown that the stability of this compound is highly dependent on the pH of the medium.
Table 2: Stability of this compound at Different pH and in Human Plasma
| Condition | Stability | Duration | Reference |
| pH 1.2 (0.2 M Clark-Lubs buffer) | Rapidly degraded | Not specified | [5] |
| pH 7.4 (0.1 M phosphate buffer) | Stable | Up to 24 hours | [5] |
| Human Plasma (37 °C) | Stable | 24 hours | [6] |
These findings suggest that this compound is unstable in the acidic environment of the stomach and may require an enteric-coated formulation for oral administration to ensure it reaches the more neutral pH of the intestine for absorption.
Experimental Protocol for Stability Testing (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a general protocol for conducting forced degradation studies on this compound.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to UV and visible light (ICH Q1B guidelines).
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media.
-
Incubation: Store the solutions under the specified stress conditions for a defined period (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any major degradants.
-
Identification of Degradants: If significant degradation is observed, techniques such as LC-MS/MS can be employed to identify the structure of the degradation products.
References
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Alpha-amination of labdane-type diterpenes by organocatalysis: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Natural Variations in Copalic Acid Content in Copaiba Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copaiba oil, an oleoresin extracted from trees of the Copaifera genus, is a complex mixture of sesquiterpenes and diterpenes. Among the diterpenes, copalic acid is a significant bioactive compound and is considered a chemical marker for the genus.[1][2][3] The concentration of this compound, however, exhibits considerable natural variation, which is influenced by factors such as the Copaifera species, geographical origin, and individual genetic differences within a species.[4] This technical guide provides an in-depth overview of the natural variations in this compound content in copaiba oil, details the analytical methodologies for its quantification, and illustrates the biosynthetic pathway of its precursor.
Natural Variation of this compound and Other Diterpenes
The chemical composition of copaiba oil, particularly the concentration of diterpenic acids like this compound, is not uniform. This variability is a critical consideration for the standardization and pharmacological application of copaiba oil.
Influence of Copaifera Species
Different species of Copaifera produce oleoresins with distinct chemical profiles. While this compound is a common constituent, its concentration can vary significantly between species. For instance, a study comparing the oleoresins of Copaifera cearensis, Copaifera reticulata, and Copaifera multijuga found that this compound was the main diterpene in C. multijuga at 6.2%, and was present in all three oils.[5] In contrast, C. cearensis was rich in clorechinic and hardwickiic acids, while C. reticulata had higher concentrations of kaurenoic and kolavenic acids.[5]
Data on Diterpene Content in Copaiba Oil
The following tables summarize the quantitative data on the diterpene content in copaiba oil from various sources. It is important to note that direct comparison can be challenging due to differences in analytical methods and the fact that diterpene acids are often analyzed as their methyl esters after derivatization.
Table 1: Diterpene Acid Content in Different Copaifera Species
| Copaifera Species | Diterpene Acid | Concentration (%) | Reference |
| Copaifera multijuga | This compound | 6.2 | [5] |
| Copaifera cearensis | Clorechinic Acid | 11.3 | [5] |
| Copaifera cearensis | Hardwickiic Acid | 6.2 | [5] |
| Copaifera reticulata | Kaurenoic Acid | 3.9 | [5] |
| Copaifera reticulata | Kolavenic Acid | 3.4 | [5] |
| Commercial Sample (CO-03) | This compound | 30.27 | [6] |
| Commercial Sample (CO-03) | Hardwickiic Acid | 25.63 | [6] |
Table 2: Composition of Derivatized Copaiba Resin Oil (Copaifera langsdorffii)
| Compound (as methyl ester) | Relative Peak Area (%) | Reference |
| This compound methyl ester | 15.6 | [7][8] |
| Labd-8(20)-ene-15,18-dioic acid methyl ester | 6.7 | [7][9] |
Experimental Protocols for Diterpene Analysis
Accurate quantification of this compound and other diterpenes in copaiba oil requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of non-volatile diterpene acids, a derivatization step is necessary to convert them into more volatile esters.[10]
2.1.1. Sample Preparation: Derivatization (Methylation)
-
Objective: To convert acidic diterpenes into their corresponding methyl esters, increasing their volatility for GC analysis.
-
Procedure: A common method involves methylation. While specific reagents can vary, the general principle is to react the copaiba oil sample with a methylating agent. This procedure allows for the detection of low vapor pressure compounds and creates thermally stable derivatives.[9]
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as one coated with 5%-phenyl-methylpolysiloxane, is typically used.[10]
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. For example, starting at a lower temperature and gradually increasing to a higher temperature.
-
Carrier Gas: Helium or Hydrogen is commonly used.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like diterpene acids without the need for derivatization.
2.2.1. Sample Preparation
-
Objective: To prepare a solution of the copaiba oil suitable for HPLC analysis.
-
Procedure: The oleoresin is dissolved in a suitable solvent, such as methanol, and filtered to remove any particulate matter.[6]
2.2.2. HPLC Instrumentation and Conditions
-
Chromatograph: A standard HPLC system with a pump, injector, column oven, and a detector (typically a Photodiode Array - PDA detector).
-
Column: A reverse-phase column, such as a C18 column, is commonly used.[6]
-
Mobile Phase: A gradient elution using a mixture of solvents is typical. For example, a gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[6]
-
Flow Rate: A constant flow rate, for example, 0.6 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 50°C, to ensure reproducible retention times.[6]
-
Detection: A PDA detector allows for the monitoring of absorbance over a range of wavelengths, which aids in peak identification and purity assessment.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations. A validated method showed good linearity with a regression equation of Y = 26,707x - 29,498 and limits of quantification and detection of 9.182 and 3.032 µg/mL, respectively.[11][12][13]
Visualizations: Pathways and Workflows
Biosynthetic Pathway of Labdane Diterpenes
This compound is a labdane-type diterpene. Its biosynthesis in plants starts from the general isoprenoid pathway, with geranylgeranyl diphosphate (GGPP) being the key precursor. The formation of the characteristic bicyclic labdane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).
Caption: Biosynthesis of this compound Precursor.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in copaiba oil using both GC-MS and HPLC techniques.
Caption: Analytical Workflow for Copaiba Oil.
Conclusion
The natural variation in this compound content in copaiba oil presents a significant challenge for its standardization as a phytopharmaceutical or cosmetic ingredient. This guide highlights the importance of considering the Copaifera species and potentially the geographical origin when sourcing copaiba oil for applications where a specific concentration of this compound is desired. The detailed analytical protocols for GC-MS and HPLC provide a framework for researchers and quality control professionals to accurately quantify this compound and other key diterpenes. A thorough understanding of these variations and the application of validated analytical methods are essential for ensuring the quality, efficacy, and safety of copaiba oil-based products. Further research focusing on the genetic and environmental factors that influence diterpene biosynthesis in Copaifera will be invaluable for future cultivation and standardization efforts.
References
- 1. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pangaiacbd.com [pangaiacbd.com]
- 10. Advancing the Chemical Characterization of Eperua oleifera Duke Oleoresin: A UHPLC-HRMS-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin. | Semantic Scholar [semanticscholar.org]
A Preliminary In-depth Technical Guide on the Biological Activities of Copalic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Copalic acid, a labdane-type diterpene primarily isolated from the oleoresins of Copaifera species, has emerged as a promising natural product with a diverse range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary screening of this compound's biological activities, with a focus on its antimicrobial, anti-inflammatory, and cytotoxic properties. This document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
(-)-Copalic acid is a naturally occurring diterpene acid that is considered a biomarker for the Copaifera genus.[1][2] Its potential as a scaffold for the development of new therapeutic agents is underscored by a growing body of scientific literature. The compound has demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiparasitic, and cytotoxic activities, which have garnered significant interest within the scientific community.[1][2][4] This guide aims to consolidate the existing preliminary data to facilitate further research and development.
Antimicrobial Activity
This compound has shown significant inhibitory effects against a variety of microorganisms, including bacteria and fungi.[4] Its mechanism of action is thought to involve the disruption of the bacterial cell membrane.[5]
Antibacterial Activity: Quantitative Data
The antibacterial efficacy of this compound has been quantified against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | 3.0 | [6] |
| Streptococcus pneumoniae | 3.0 | [6] |
| Streptococcus agalactiae | 2.0 | [6] |
| Streptococcus dysgalactiae | 1.0 | [6] |
| Streptococcus epidermidis | 0.5 | [5][6] |
| Streptococcus salivarius | 2.0 | [6] |
| Streptococcus mutans | 3.0 | [6] |
| Streptococcus mitis | 5.0 | [6] |
| Streptococcus sobrinus | 3.0 | [6] |
| Streptococcus sanguinis | 6.0 | [6] |
| Bacillus cereus | 8.0 | [6] |
| Bacillus subtilis | 5.0 | [5][6] |
| Kocuria rhizophila | 5.0 | [5][6] |
| Actinomyces naeslundii | 6.25 - 12.5 | [7] |
| Peptostreptococcus anaerobius | 6.25 - 12.5 | [7] |
Antifungal Activity: Quantitative Data
This compound has also demonstrated notable activity against dermatophytes, which are fungi that cause infections of the skin, hair, and nails.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Trichophyton rubrum | 50 | 100 | [8][9] |
| Trichophyton mentagrophytes | 100 | 100 | [8][9] |
| Microsporum gypseum | 50 | 100 | [8][9] |
MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration
Experimental Protocol: Determination of MIC and MFC
The following protocol is a generalized representation of the microdilution method used to determine the MIC and MFC of this compound against microbial strains.
-
Preparation of Microbial Inoculum: Fungal spores or bacterial colonies are collected and suspended in a sterile saline solution. The suspension is then adjusted to a specific turbidity, often corresponding to a concentration of 10^4 to 10^5 colony-forming units (CFU)/mL.[9]
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 28°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
-
Determination of MFC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no microbial growth on the agar plates after incubation.[8][9]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties, which have been attributed to its ability to modulate key inflammatory pathways.[5][10]
Inhibition of Pro-inflammatory Mediators
Studies have shown that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α.[10][11] A hybrid molecule of 3-hydroxy-copalic acid and ibuprofen demonstrated selective inhibition of COX-2 and reduced TNF-α production in LPS-stimulated macrophages.[10]
Signaling Pathway
The anti-inflammatory effects of this compound and its derivatives are linked to the inhibition of the NF-κB signaling pathway. By reducing the phosphorylation of IκBα, the nuclear translocation of NF-κB is prevented, leading to a downstream reduction in the expression of pro-inflammatory genes.[10]
Experimental Protocol: In Vivo Pleurisy Model
The anti-inflammatory activity of this compound can be evaluated in vivo using a lipopolysaccharide (LPS)-induced pleurisy model in mice.
-
Animal Groups: Mice are divided into control and treatment groups.
-
Treatment Administration: The treatment group receives this compound or its derivatives at a specific dose, while the control group receives the vehicle.
-
Induction of Pleurisy: Pleurisy is induced by intrapleural injection of LPS.
-
Sample Collection: After a set time, the animals are euthanized, and the pleural cavity is washed to collect the exudate and leukocytes.
-
Analysis: The total and differential leukocyte counts in the pleural exudate are determined. Protein expression of inflammatory markers like p-IκBα can be analyzed by Western blot.[10]
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][2]
Cytotoxicity: Quantitative Data
The cytotoxic potential of this compound has been evaluated using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HeLa | Human cervical adenocarcinoma | 44.0 | - | [6][12] |
| MO59J | Human glioblastoma | 68.3 | - | [6][12] |
| CaCo-2 | Human colon adenocarcinoma | - | 237.4 | [12][13] |
Signaling Pathway
In silico studies have suggested that this compound may exert its anticancer effects by targeting key components of signaling pathways involved in cell proliferation and differentiation, such as the RAS/RAF/MEK1/2/ERK1/2 pathway.[2] Specifically, it has shown selective docking to human mitogen-activated protein kinase 1 (HsMEK1).[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
The preliminary screening of this compound has revealed a molecule with significant therapeutic potential across multiple domains, including infectious diseases, inflammation, and oncology. The data presented in this guide underscore the importance of continued research into this promising natural product. Future studies should focus on in vivo efficacy and safety profiling, elucidation of precise mechanisms of action, and the exploration of synthetic derivatives to enhance potency and selectivity.[2][4] The development of advanced formulations to improve bioavailability is also a critical next step in translating the therapeutic potential of this compound from the laboratory to clinical applications.[2]
References
- 1. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 4. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Chemical composition and anti-inflammatory activity of copaiba oils from Copaifera cearensis Huber ex Ducke, Copaifera reticulata Ducke and Copaifera multijuga Hayne--a comparative study [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Copalic Acid in Oleoresins by RP-HPLC
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Introduction Copalic acid is a naturally occurring labdane-type diterpene acid, primarily isolated from the oleoresins of trees belonging to the Copaifera genus.[1][2][3] It is considered a key chemical marker for this genus and has garnered significant interest due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties.[2][4] Oleoresins from Copaifera species, commonly known as copaiba oil, are extensively used in traditional medicine as well as in the cosmetic and pharmaceutical industries.[5][6] Therefore, a reliable, rapid, and efficient analytical method for the quantification of this compound is crucial for the quality control of raw materials and finished products. This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of (-)-copalic acid in copaiba oleoresins.[5]
Principle Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, like this compound, interact more strongly with the C18 column and therefore have a longer retention time compared to more polar compounds when eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Standards: (-)-Copalic acid reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)
-
Reagents: Phosphoric acid (H₃PO₄, analytical grade)
-
Samples: Copaiba oleoresin samples
-
Equipment:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Analytical balance (0.0001 g readability)
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 1% (v/v) phosphoric acid solution in HPLC-grade water.
-
The mobile phase consists of an isocratic mixture of acetonitrile and 1% aqueous phosphoric acid (90:10, v/v).[3]
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10.0 mg of the (-)-copalic acid reference standard.
-
Transfer it to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Mix thoroughly and store at 4°C, protected from light.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the standard stock solution with methanol to prepare a series of working standards.
-
A suggested concentration range for the calibration curve is 20 to 500 µg/mL.[6]
-
Sample Preparation
-
Accurately weigh approximately 10.0 mg of the oleoresin sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to the flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Instrument: HPLC System with UV/PDA Detector
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 1% H₃PO₄ in Water (90:10, v/v)[3]
-
Elution Mode: Isocratic
-
Injection Volume: 10 µL
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure there are no interfering peaks.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared oleoresin samples. It is recommended to inject a standard periodically to check for system stability.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Workflow for this compound Quantification
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Extraction and Purification of Copalic Acid from Copaiba Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copaiba oil, an oleoresin extracted from the trunk of trees belonging to the Copaifera genus, is a complex mixture of sesquiterpenes and diterpenes. Among its various constituents, the diterpene (-)-copalic acid is of significant interest due to its recognized biological and pharmacological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties. Copalic acid is considered a chemical biomarker for Copaifera oleoresins, making its isolation and purification a crucial step for research and development of new therapeutic agents.
These application notes provide a detailed protocol for the extraction and purification of this compound from copaiba oil using column chromatography. Additionally, methods for the qualitative and quantitative analysis of the purified compound are described.
Quantitative Data Summary
The following table summarizes key quantitative data related to the composition of copaiba oil and the analysis of this compound. It is important to note that the exact composition of copaiba oil can vary depending on the Copaifera species, geographical location, and extraction method.
| Parameter | Value | Species/Method | Reference |
| This compound Content in Oleoresin | 30.27% | Commercial Copaiba Oil (CO-03) | [1] |
| This compound Methyl Ester (after derivatization) | 15.6% | Copaifera langsdorffii | [2] |
| HPLC-RP Limit of Quantification (LOQ) | 9.182 µg/mL | - | [3] |
| HPLC-RP Limit of Detection (LOD) | 3.032 µg/mL | - | [3] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, purification, and analysis of this compound from copaiba oil.
Extraction and Fractionation of this compound
This protocol is based on the liquid chromatography method described by Nakamura et al.[4]
1.1. Materials and Reagents
-
Commercial copaiba oil
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel 60 (70-230 mesh)
-
Glass chromatography column
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Anisaldehyde-sulfuric acid reagent for TLC visualization
1.2. Protocol
-
Sample Preparation:
-
Dissolve a known quantity of commercial copaiba oil in hexane.
-
Evaporate the hexane under reduced pressure at 70°C using a rotary evaporator to obtain the concentrated organic fraction.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel 60 in hexane and pack it into a glass chromatography column.
-
Load the concentrated copaiba oil fraction (e.g., 5.686 g) onto the top of the silica gel column.[4]
-
Elute the column with a gradient of hexane and ethyl acetate. A suggested gradient is outlined in the table below.
-
Collect fractions of a consistent volume (e.g., 300 mL each).[4]
-
Suggested Elution Gradient:
| Fraction Numbers | Mobile Phase Composition (Hexane:Ethyl Acetate) | Target Compounds |
| 1-27 | 100:0 | Non-polar compounds |
| 28-37 | 99:1 | Caryophyllene oxide |
| 38-56 | 99:1 to 98:2 | Intermediate compounds |
| 57-64 | 98:2 | This compound |
| 65-134 | 98:2 to 90:10 | Intermediate compounds |
| 135-150 | 90:10 | Acetoxythis compound |
| 151 onwards | Increasing polarity (e.g., 80:20) | More polar compounds |
-
Fraction Analysis and Pooling:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).
-
Visualize the spots under a UV lamp and/or by staining with anisaldehyde-sulfuric acid reagent.
-
Pool the fractions that show a single spot corresponding to the Rf value of pure this compound. Based on literature, fractions eluted with 98% hexane and 2% ethyl acetate are expected to contain this compound.[4]
-
-
Solvent Removal and Yield Calculation:
-
Combine the purified this compound fractions.
-
Concentrate the pooled fractions using a rotary evaporator to remove the solvents.
-
Dry the resulting purified this compound under vacuum to a constant weight.
-
Calculate the final yield of this compound.
-
Purity Assessment and Structural Elucidation
The purity of the isolated this compound should be assessed, and its structure confirmed using the following analytical techniques.
2.1. High-Performance Liquid Chromatography (HPLC)
This method is adapted from the validated RP-HPLC method for the analysis of (-)-copalic acid.[3]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90% acetonitrile in water containing 1% phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve of a certified this compound standard.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of diterpene acids, a derivatization step is typically required for GC-MS analysis.
-
Derivatization (Methylation):
-
Dissolve the purified this compound in methanol.
-
Add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) according to standard laboratory procedures.
-
Allow the reaction to proceed to completion.
-
Evaporate the solvent and excess reagent.
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 60°C), ramp up to a final temperature (e.g., 240°C) at a defined rate.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Identification: Compare the mass spectrum of the derivatized this compound with a reference library (e.g., NIST, Wiley). The methylated this compound will have a different molecular weight than the native compound.
-
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structural confirmation, ¹H and ¹³C NMR spectroscopy should be performed.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound.[4]
Diagrams
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Components
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Copalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copalic acid, a labdane-type diterpene found in the oleoresins of Copaifera species, has demonstrated notable anti-inflammatory properties in various in vitro studies.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways. The provided methodologies are intended to guide researchers in the consistent and reproducible evaluation of this promising natural compound.
Data Presentation
The following tables summarize the quantitative data from studies on the in vitro anti-inflammatory effects of this compound and its derivatives.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Cell Line | Stimulant | This compound Concentration | % Inhibition of NO Production | Reference |
| Macrophages | Lipopolysaccharide (LPS) | 100 µM | 98.5 ± 1.3 | [4] |
| Macrophages (J774) | Lipopolysaccharide (LPS) | IC50 = 57.4 µM | 50 | [3] |
Table 2: Effect of this compound on Cytokine Production
| Cell Line | Stimulant | Cytokine | This compound Concentration | Effect | Reference |
| Macrophages | LPS | IL-6 | 25 µM | 4.2 ± 1.8 % inhibition | [4] |
| Macrophages | LPS | IL-10 | Not specified | Increased production | [4] |
| Macrophages | LPS | TNF-α | Not specified | No inhibition | [4] |
| THP-1 Macrophages | LPS | TNF-α | 2 µM (3-IbuCA derivative) | Inhibition | [5][6] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC50 / Cytotoxicity | Reference |
| Normal human cell lines | Not specified | Low cytotoxicity | [1] |
| J774 murine macrophages | Alamar Blue | No significant reduction in viability at 5 mg/mL | [7] |
| 3T3-L1 fibroblasts | Alamar Blue | No significant reduction in viability at 5 mg/mL | [7] |
| Various tumor cell lines | Not specified | Evaluated | [7] |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Lines:
-
Human monocytic cell line (e.g., THP-1), differentiated into macrophages with phorbol 12-myristate 13-acetate (PMA).[5]
1.2. Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
1.3. Treatment with this compound:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
-
Dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
-
Pre-treat the cells with this compound for a specified period (e.g., 1-2 hours) before inducing an inflammatory response.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound for subsequent anti-inflammatory experiments.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[8]
Protocol:
-
Seed macrophages in a 96-well plate and treat with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 20-24 hours.[8]
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[8]
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[8]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant.
Protocol:
-
Seed cells and treat with this compound followed by LPS stimulation as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the commercially available ELISA kit.[5]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Profiles and Nitric Oxide Inhibitory Activities of the Copal Resin and Its Volatile Fraction of Bursera bipinnata | MDPI [mdpi.com]
Application Notes and Protocols: Antibacterial Activity of Copalic Acid Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of copalic acid, a naturally occurring diterpene, against a range of Gram-positive bacteria. The information compiled herein, including quantitative data and detailed experimental protocols, is intended to facilitate further research and development of this compound as a potential antimicrobial agent.
Introduction
This compound, a major constituent of Copaifera species oleoresins, has demonstrated significant in vitro antibacterial activity against various Gram-positive bacteria, including clinically relevant and multi-drug resistant strains.[1][2][3] Its spectrum of activity extends to inhibiting biofilm formation and eradicating established biofilms, highlighting its potential as a lead compound in the development of novel antibacterial therapies.[4][5] This document summarizes the key findings on its antibacterial efficacy and provides standardized protocols for its evaluation.
Quantitative Data Summary
The antibacterial potency of this compound has been quantified against several Gram-positive bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity reported in the literature.
| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (µg/mL) | Biofilm Eradication (µg/mL) | Reference |
| Staphylococcus aureus | ATCC & Clinical Isolates | 1 - 100 | 15.6 - 62.5 | >50% inhibition at 62.5 | - | [1] |
| Staphylococcus epidermidis | ATCC & Clinical Isolates | 1 - 100 | 15.6 - 62.5 | >50% inhibition at 2000 | - | [1] |
| Staphylococcus capitis | Clinical Isolates | 15.6 - 62.5 | - | >50% inhibition at 62.5 | - | [1] |
| Staphylococcus haemolyticus | Clinical Isolates | 15.6 - 62.5 | - | >50% inhibition at 250 | - | [1] |
| Enterococcus faecalis | ATCC & Clinical Isolates | 1 - 100 | 15.6 - 62.5 | >50% inhibition at 1000 | - | [1] |
| Streptococcus pneumoniae | Clinical Isolates | 15.6 - 62.5 | - | >50% inhibition at 62.5 | - | [1] |
| Streptococcus mutans | - | 3 | - | - | - | [1] |
| Streptococcus agalactiae | Bovine Mastitis Isolates | 1.56 - 6.25 | - | - | - | [1] |
| Streptococcus dysgalactiae | Bovine Mastitis Isolates | 1.56 - 6.25 | - | - | - | [1] |
| Bacillus species | ATCC Strains | 1 - 15 | - | - | - | [1] |
| Kocuria species | ATCC Strains | 1 - 15 | - | - | - | [1] |
| Peptostreptococcus anaerobius | Anaerobe | 6.25 | Bactericidal at 6.25-12.5 (72h) | 50% inhibition at 500 | 99.9% eradication at 62.5 | [1][4] |
| Actinomyces naeslundii | Anaerobe | 12.5 | Bactericidal at 6.25-12.5 (72h) | 50% inhibition at 2000 | 99.9% eradication at 1000 | [1][4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antibacterial activity of this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to be tested and mix well to create the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum without this compound.
-
Negative Control: A well containing only broth to check for sterility.
-
Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of DMSO used in the dilutions to ensure the solvent has no inhibitory effect.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Time-Kill Assay
This assay determines the bactericidal or bacteriostatic effect of this compound over time.
Materials:
-
This compound at concentrations corresponding to MIC, 2x MIC, and 4x MIC.
-
Log-phase bacterial culture (prepared as in 3.1).
-
Appropriate growth broth.
-
Sterile culture tubes.
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader).
Procedure:
-
Preparation: Prepare culture tubes containing broth with this compound at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in the viable count.
Protocol for Biofilm Inhibition and Eradication Assays
This protocol assesses the ability of this compound to prevent biofilm formation and destroy pre-formed biofilms.
Materials:
-
This compound.
-
Gram-positive biofilm-forming bacterial strain.
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other appropriate biofilm-promoting medium).
-
Sterile 96-well flat-bottom microtiter plates.
-
Crystal Violet solution (0.1% w/v).
-
Ethanol (95%) or acetic acid (33%).
Procedure for Biofilm Inhibition Assay:
-
Follow steps 1-4 of the MIC protocol (3.1), using a biofilm-promoting medium.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the medium from the wells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with PBS or distilled water until the washings are clear.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (no this compound).
Procedure for Biofilm Eradication Assay:
-
Biofilm Formation: Add 200 µL of an adjusted bacterial suspension to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow for robust biofilm formation.
-
Washing: Discard the medium and wash the wells with sterile PBS to remove planktonic cells.
-
Treatment: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Follow steps 3-7 of the Biofilm Inhibition Assay to quantify the remaining biofilm. The percentage of biofilm eradication is calculated relative to the control (no this compound treatment).
Visualized Experimental Workflow
The following diagram illustrates a comprehensive workflow for the evaluation of the antibacterial activity of this compound.
Caption: Workflow for assessing this compound's antibacterial activity.
Signaling Pathways
The precise signaling pathways and molecular mechanisms by which this compound exerts its antibacterial effects against Gram-positive bacteria are not extensively detailed in the currently available literature. Further research is required to elucidate the specific cellular targets and pathways involved.
Conclusion
This compound exhibits potent antibacterial activity against a variety of Gram-positive bacteria, including those resistant to conventional antibiotics. Its ability to inhibit and eradicate biofilms further underscores its therapeutic potential. The protocols provided herein offer a standardized framework for the continued investigation and development of this compound as a novel antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 3. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Properties of Copalic Acid Against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of copalic acid, a natural diterpene, against dermatophytes, the fungi responsible for common skin, hair, and nail infections. This document details the demonstrated efficacy of this compound, outlines protocols for its evaluation, and presents key data for researchers in mycology and drug development.
This compound, a primary constituent of copaiba oil, has demonstrated significant in vitro activity against prevalent dermatophyte species, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum.[1][2][3][4][5] Investigations reveal that its mechanism of action involves the disruption of fungal cell integrity, causing damage to the cell wall, cytoplasmic membrane, and intracellular structures.[1][2] This makes this compound a promising candidate for the development of novel antifungal therapies.
Data Presentation
The antifungal activity of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data.
Table 1: In Vitro Antifungal Activity of this compound against Dermatophytes
| Dermatophyte Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Fungicidal Concentration (MFC) in µg/mL |
| Trichophyton rubrum | 50 | 100 |
| Trichophyton mentagrophytes | 100 | 100 |
| Microsporum gypseum | 50 | 100 |
| Data sourced from studies by Nakamura, M. T., et al.[1][2][3] |
Table 2: Cytotoxicity Data for this compound
| Assay Type | Cell Type | Concentration | Result |
| Hemolytic Activity | Human Red Blood Cells | 100 µM | 38.4% Hemolysis |
| This data indicates that while this compound has antifungal properties, its potential for cytotoxicity should be considered in further drug development.[6][7] |
Experimental Protocols
Detailed methodologies for evaluating the antifungal properties of this compound are presented below. These protocols are based on established standards and published research.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference procedure for filamentous fungi and is used to determine the MIC and MFC of this compound.[2][8]
1. Preparation of Fungal Inoculum: a. Culture dermatophyte strains on a medium that supports conidial growth, such as oatmeal cereal agar, at 30°C for 4-7 days.[9] b. Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop. c. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5 minutes. d. Adjust the conidial suspension concentration to approximately 10⁴ CFU/mL using a hemocytometer.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 1 to 512 µg/mL).
3. Microdilution Procedure: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (medium only). c. Incubate the plates at 28°C for 7 days.[10]
4. Determination of MIC and MFC: a. The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible fungal growth compared to the positive control.[10] b. To determine the MFC, subculture 10 µL from each well that shows no visible growth onto a fresh agar plate. c. Incubate the agar plates at 28°C for up to 7 days. d. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Protocol 2: Assessment of Morphological Changes via Microscopy
Microscopy techniques are employed to visualize the structural damage inflicted by this compound on dermatophytes.[1][2]
1. Sample Preparation: a. Treat the fungal hyphae with sub-inhibitory concentrations of this compound (e.g., ½ MIC) for 48-72 hours.[2] b. Prepare untreated control samples under the same conditions.
2. Fluorescence Microscopy: a. Stain the treated and control hyphae with Calcofluor White, a fluorochrome that binds to chitin in the fungal cell wall.[2] b. Observe the samples under a fluorescence microscope. Discontinuities, irregular growth, and reduced fluorescence in treated hyphae can indicate cell wall damage.[2]
3. Scanning Electron Microscopy (SEM): a. Fix the treated and control samples in a suitable fixative (e.g., glutaraldehyde). b. Dehydrate the samples through a graded ethanol series, critical-point dry, and coat with gold-palladium. c. Examine the samples with an SEM to observe surface alterations, such as shriveling or collapse of the hyphae.
4. Transmission Electron Microscopy (TEM): a. Fix and post-fix the samples (e.g., with glutaraldehyde and osmium tetroxide).[2] b. Dehydrate the samples in acetone and embed them in resin.[2] c. Prepare ultrathin sections, stain them with uranyl acetate and lead citrate, and observe with a TEM.[2] This allows for the visualization of damage to internal structures, including the cytoplasmic membrane and organelles.[1][2]
Protocol 3: Cytotoxicity Evaluation - Hemolytic Assay
This protocol assesses the membrane-damaging effects of this compound on red blood cells, providing an initial screen for cytotoxicity.[6]
1. Preparation of Erythrocyte Suspension: a. Obtain fresh human red blood cells and wash them three times with a phosphate-buffered saline (PBS) solution. b. Prepare a 2% (v/v) erythrocyte suspension in PBS.
2. Hemolysis Assay: a. Prepare various concentrations of this compound in PBS. b. In a microcentrifuge tube, mix the erythrocyte suspension with the this compound solutions. c. Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution causing 100% lysis, e.g., 1% Triton X-100). d. Incubate the tubes at 37°C for 1 hour with gentle agitation. e. Centrifuge the tubes to pellet intact erythrocytes. f. Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
3. Calculation of Hemolysis Percentage: a. Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the antifungal potential of this compound.
Caption: Workflow for assessing this compound's antifungal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Copaiba Oil and Its Constituent this compound as Chemotherapeutic Agents against Dermatophytes – ScienceOpen [scienceopen.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. Biological Activities and Cytotoxicity of Diterpenes from Copaifera spp. Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Biological Activities and Cytotoxicity of Diterpenes from Copaifera spp. Oleoresins | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Using Copalic Acid to Inhibit Nitric Oxide Production in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Copalic acid, a labdane-type diterpene found in the oleoresins of Copaifera species, has garnered significant interest for its anti-inflammatory properties. One of the key mechanisms underlying its therapeutic potential is the inhibition of nitric oxide (NO) production in macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) in activated macrophages is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. These application notes provide a comprehensive guide to utilizing this compound as an inhibitor of NO production in macrophage cell cultures, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Data Presentation
Table 1: Inhibitory Activity of Diterpene-Containing Compounds on Nitric Oxide Production in Macrophages
| Compound/Extract | Cell Line | Inducer | IC50 Value | Reference |
| Copaifera multijuga Oil (rich in this compound) | Murine Macrophages | Zymosan | Most potent among tested oils | [1] |
| Andalusol (a labdane diterpene) | J774 Macrophages | LPS | 10.5 µM (for iNOS expression) | [2] |
| Kahweol (a diterpene) | RAW 264.7 Macrophages | LPS | Dose-dependent reduction | [3] |
Table 2: Cytotoxicity of Natural Compounds in Macrophage Cell Lines
| Compound | Cell Line | Assay | Cytotoxicity Profile | Reference |
| Diterpenes (general) | RAW 264.7 | MTT | Generally low at effective concentrations | [3] |
| Triterpenoids | RAW 264.7 | Not specified | Low at concentrations that inhibit iNOS | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the inhibitory effect of this compound on nitric oxide production in macrophages. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine Macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein or RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS.
-
Protocol 2: Griess Assay for Nitric Oxide Measurement
This assay measures the concentration of nitrite (NO2-), a stable and quantifiable breakdown product of NO.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Nitrite Standard: Sodium nitrite (NaNO2) solution of known concentration.
-
-
Procedure:
-
After the desired incubation period (typically 24 hours) following LPS stimulation, collect 50-100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Prepare a standard curve by serially diluting the sodium nitrite standard in culture medium.
-
Add 50 µL of Griess Reagent A to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium with Griess reagents) from all readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-only treated control.
-
Protocol 3: MTT Assay for Cell Viability
This assay is crucial to ensure that the observed reduction in NO production is not due to cytotoxic effects of this compound.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and LPS in a 96-well plate as described in Protocol 1.
-
After the incubation period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
Protocol 4: Western Blot for iNOS Protein Expression
This protocol allows for the direct assessment of whether this compound inhibits the expression of the iNOS enzyme.
-
Cell Lysis and Protein Quantification:
-
Culture and treat RAW 264.7 cells in 6-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualize the bands using an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the iNOS expression to the housekeeping protein.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
Caption: Proposed signaling pathway for this compound's inhibition of NO production.
Mechanism of Action:
The anti-inflammatory effects of many diterpenes are attributed to their ability to suppress the expression of pro-inflammatory genes by inhibiting key signaling pathways.[3][4] In macrophages, the production of nitric oxide upon stimulation with LPS is primarily mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
As depicted in the signaling pathway diagram, LPS binds to Toll-like receptor 4 (TLR4) on the macrophage cell surface. This initiates a downstream signaling cascade, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. The degradation of IκB releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS protein. The iNOS enzyme then catalyzes the production of large amounts of nitric oxide.
It is proposed that this compound, like other anti-inflammatory diterpenes, exerts its inhibitory effect by targeting a component of this pathway, likely by inhibiting the activation of the IKK complex.[2] This prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of the iNOS gene. The result is a significant reduction in nitric oxide production, which can ameliorate the inflammatory response. Further research is warranted to fully elucidate the precise molecular targets of this compound within this pathway.
References
- 1. Chemical composition and anti-inflammatory activity of copaiba oils from Copaifera cearensis Huber ex Ducke, Copaifera reticulata Ducke and Copaifera multijuga Hayne--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NOS-2 expression in macrophages through the inactivation of NF-kappaB by andalusol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The coffee diterpene kahweol suppress the inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cytotoxicity Evaluation of Copalic Acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of copalic acid on various cancer cell lines, based on currently available scientific literature. Detailed protocols for key cytotoxicity assays are included to facilitate the replication and further investigation of these findings.
Introduction to this compound
This compound is a naturally occurring labdane-type diterpene found in the oleoresins of Copaifera species, commonly known as copaiba.[1][2][3] Traditional medicine has long utilized copaiba oleoresin for its anti-inflammatory, antimicrobial, and healing properties.[4] Modern scientific research has begun to explore its potential as an anticancer agent, with studies demonstrating the cytotoxic and apoptotic effects of this compound and its derivatives on a range of cancer cell lines.[1][3][5]
Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic activities of this compound and related compounds on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 68.3 µg/mL | [6] |
| MO59J | Glioblastoma | 44.0 µg/mL | [6] |
Table 2: IC50 Values of this compound Derivatives and Oleoresin Fractions on Cancer Cell Lines
| Compound/Fraction | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Amide Derivative of Antithis compound (4l) | MDA-MB-231 | Triple-Negative Breast Cancer | 13.73 ± 0.04 µM | [5] |
| Amide Derivative of Antithis compound (4p) | HL-60 | Leukemia | 6.81 ± 1.99 µM | [5] |
| Amide Derivative of Antithis compound (4p) | MOLT-3 | Leukemia | 3.72 ± 0.26 µM | [5] |
| Resinous Fraction of C. reticulata Oleoresin | H1299 | Non-Small Cell Lung Carcinoma | 0.6 µg/mL | [4] |
| Resinous Fraction of C. reticulata Oleoresin | Jurkat | T-cell Leukemia | Low µg/mL range | [4] |
| Resinous Fraction of C. reticulata Oleoresin | Nalm 6 | B-cell Leukemia | Low µg/mL range | [4] |
| Resinous Fraction of C. reticulata Oleoresin | HOS | Osteosarcoma | Low µg/mL range | [4] |
| Resinous Fraction of C. reticulata Oleoresin | PC3 | Prostate Cancer | Low µg/mL range | [4] |
| Volatile Fraction of C. reticulata Oleoresin | MCF7 | Breast Cancer | 13.7 µg/mL | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the specified duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
References
- 1. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 4. scielo.br [scielo.br]
- 5. The amide derivative of antithis compound induces non-apoptotic cell death in triple-negative breast cancer cells by inhibiting FAK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Copalic Acid Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of copalic acid derivatives. The protocols and data herein are intended to serve as a guide for the development of novel therapeutic agents with enhanced bioactivity, focusing on anticancer and antimicrobial applications.
Introduction to this compound and its Derivatives
This compound is a naturally occurring labdane-type diterpene found in the oleoresins of Copaifera species.[1][2] This compound has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic effects.[1][2] Its attractive scaffold, characterized by low molecular weight and multiple stereogenic centers, makes it an excellent starting point for the synthesis of derivatives with improved therapeutic potential.[3] Structural modifications, particularly at the carboxylic acid group to form amides and esters, have been shown to significantly enhance the bioactivity of the parent compound.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of this compound and its derivatives against various cancer cell lines and microbial strains.
Anticancer Activity of this compound Amide Derivatives
A study on antithis compound (ACP), the enantiomer of this compound, and its 21 semi-synthetic amide derivatives revealed that most derivatives exhibited higher cytotoxic activity than the parent compound against a panel of nine cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) values for some of the most potent derivatives are presented in Table 1.
Table 1: Anticancer Activity (IC50, µM) of Antithis compound (ACP) and its Amide Derivatives [4]
| Compound | HL-60 (Leukemia) | MOLT-3 (Leukemia) | MDA-MB-231 (Breast) | HCT-116 (Colon) | SW-480 (Colon) | A549 (Lung) | PANC-1 (Pancreatic) | DU-145 (Prostate) | PC-3 (Prostate) |
| ACP | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| Amide 4l | 20.51 ± 2.53 | 25.43 ± 1.15 | 13.73 ± 0.04 | 26.34 ± 0.31 | 35.67 ± 2.01 | 30.12 ± 1.54 | 45.78 ± 3.11 | 33.45 ± 2.18 | 38.91 ± 1.87 |
| Amide 4p | 6.81 ± 1.99 | 3.72 ± 0.26 | 35.12 ± 1.89 | 40.11 ± 2.34 | 48.76 ± 3.12 | 42.33 ± 2.56 | 55.43 ± 4.01 | 49.87 ± 3.45 | 51.23 ± 3.89 |
| Doxorubicin | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.23 ± 0.01 | 0.08 ± 0.01 | 0.15 ± 0.01 | 0.11 ± 0.01 | 0.19 ± 0.02 | 0.21 ± 0.02 | 0.25 ± 0.02 |
| Etoposide | 0.15 ± 0.01 | 0.09 ± 0.01 | 1.23 ± 0.09 | 0.87 ± 0.06 | 1.54 ± 0.11 | 1.01 ± 0.08 | 1.87 ± 0.13 | 1.65 ± 0.12 | 1.98 ± 0.15 |
Positive Controls
Antimicrobial Activity of this compound and its Derivatives
This compound has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[5][6] The minimum inhibitory concentration (MIC) values are summarized in Table 2. While extensive data on a wide range of ester derivatives is still emerging, the available information indicates promising antimicrobial potential.
Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
| Streptococcus mutans | - | 3 | [5] |
| Porphyromonas gingivalis | - | 3.1 | [5] |
| Peptostreptococcus anaerobius | - | 6.25 | [5] |
| Actinomyces naeslundii | - | 12.5 | [5] |
| Staphylococcus aureus | ATCC | 15.6 | [5] |
| Enterococcus faecalis | ATCC | 15.6 | [5] |
| Streptococcus pneumoniae | ATCC | 15.6 | [5] |
Experimental Protocols
Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of this compound amide derivatives using DCC and DMAP as coupling agents.
Materials:
-
This compound
-
Desired amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), 5% aqueous solution
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% NaHCO3 solution, water, 2 N HCl, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified amide derivative using spectroscopic methods (e.g., 1H NMR, 13C NMR, HRMS).
Determination of Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Determination of Antimicrobial Activity (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.[7]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway Diagram
The amide derivative 4l of antithis compound has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) in a concentration-dependent manner in MDA-MB-231 triple-negative breast cancer cells.[4] The following diagram illustrates the FAK signaling pathway and the proposed point of inhibition by the this compound derivative.
Caption: FAK signaling pathway and inhibition by a this compound derivative.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the development and evaluation of this compound derivatives.
Caption: Workflow for this compound derivative development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
Application Notes and Protocols: Copalic Acid for Dental Biofilm Control
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dental caries and periodontal diseases are significant global health issues, primarily driven by the formation of microbial biofilms on tooth surfaces.[1] The cariogenic bacterium Streptococcus mutans is a key agent in this process, capable of synthesizing glucans from sucrose to form a stable biofilm.[2] While chemical agents like chlorhexidine are effective, they can have side effects, prompting the search for alternative, natural compounds.[1] Copalic acid (CA), a labdane-type diterpene isolated from the oleoresins of Copaifera species, has demonstrated remarkable antimicrobial and anti-inflammatory properties.[3][4][5][6][7] This document provides an overview of its biological activity against oral pathogens and detailed protocols for its evaluation as a dental biofilm control agent.
Biological and Pharmacological Profile
This compound exhibits a potent antibacterial effect against a range of microorganisms responsible for dental caries and periodontitis.[6] Its activity is characterized by both bacteriostatic and bactericidal actions and a significant ability to inhibit and eradicate established biofilms.
Antimicrobial Activity (Planktonic Cells)
This compound has shown significant efficacy against key oral pathogens. Studies indicate a bacteriostatic effect during the initial 12 hours of exposure, followed by a clear bactericidal effect between 12 and 24 hours against S. mutans and P. gingivalis.[3][6][8]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Oral Pathogens
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus mutans | 3.0 | Not Reported | [3][6] |
| Porphyromonas gingivalis | 3.1 | 3.1 | [6][8] |
| Actinomyces naeslundii | Not Reported | Not Reported | [8] |
| Lactobacillus casei | Not Reported | Not Reported | [8][9] |
| Peptostreptococcus anaerobius | Not Reported | Not Reported | [10] |
| Streptococcus pyogenes | 0.5 - 5.0 | Not Reported | [4] |
| Streptococcus pneumoniae | 0.5 - 5.0 | Not Reported | [4] |
Antibiofilm Activity
This compound's potential for dental health applications is underscored by its ability to both prevent the formation of new biofilms and eradicate mature, pre-formed biofilms.
Table 2: Antibiofilm Efficacy of this compound
| Microbial Strain | Biofilm Inhibition (MICB₅₀) | Biofilm Eradication (99.9%) | Reference |
| Actinomyces naeslundii | 2000 µg/mL | 1000 µg/mL | [10] |
| Peptostreptococcus anaerobius | 500 µg/mL | 62.5 µg/mL | [10] |
Proposed Mechanism of Action
Diterpenes, the class of metabolites to which this compound belongs, are known to exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to lysis and cell death.[4]
Cytotoxicity Profile
Toxicological studies are crucial for any potential therapeutic agent. This compound has generally demonstrated low cytotoxicity against normal human cell lines, suggesting a favorable safety profile at effective antimicrobial concentrations.
Table 3: In Vitro Cytotoxicity of this compound and Related Compounds
| Cell Line | Compound | Cytotoxic Concentration | Reference |
| Chinese Hamster Lung Fibroblasts | Oleoresin & Polyalthic Acid | > 78.1 µg/mL | [8] |
| Human Lymphocytes, Fibroblasts, Monocytes | This compound | Low to no cytotoxicity | [6] |
| Human Dental Pulp Stem Cells | Copaiba Oleoresin | Minimal to low cytotoxicity | [11] |
| HT1080 Fibrosarcoma Cells | Copaiba Oil Emulsion | Higher cell viability than chlorhexidine | [12] |
Experimental Protocols
The following protocols are standardized methodologies for evaluating the antimicrobial and antibiofilm properties of this compound.
Protocol: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
96-well microtiter plates
-
Appropriate bacterial culture broth (e.g., BHI for streptococci)
-
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., 0.12% Chlorhexidine)
-
Negative control (broth and solvent)
-
Agar plates for MBC determination
Procedure:
-
Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in broth to a final concentration of ~5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well (except the sterility control).
-
Controls: Include wells for a positive control (e.g., chlorhexidine), a negative/vehicle control (broth with solvent), and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobically if required).
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.
-
MBC Determination: Plate 10 µL from each well that showed no visible growth onto an appropriate agar medium. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in no colony formation.
Protocol: Biofilm Inhibition and Eradication Assays
This protocol assesses the ability of this compound to prevent biofilm formation and to destroy pre-formed, mature biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial suspension and appropriate growth medium (often supplemented with sucrose for S. mutans)
-
This compound solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure for Biofilm Inhibition (MICB₅₀):
-
Setup: Perform serial dilutions of this compound in a 96-well plate as described in Protocol 2.1.
-
Inoculation: Add 100 µL of standardized bacterial inoculum (~1 x 10⁷ CFU/mL in sucrose-supplemented medium) to each well.
-
Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Staining and Quantification:
-
Gently discard the planktonic cells and wash the wells twice with PBS.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Air dry the plate, then stain with 200 µL of 0.1% crystal violet for 10 minutes.
-
Wash away excess stain with water and air dry.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Analysis: The MICB₅₀ is the concentration that inhibits biofilm formation by at least 50% compared to the untreated control.[3]
Procedure for Pre-formed Biofilm Eradication:
-
Biofilm Growth: Add 200 µL of standardized bacterial inoculum to the wells and incubate for 24-48 hours to allow a mature biofilm to form.
-
Treatment: Discard the planktonic cells, wash with PBS, and add 200 µL of fresh medium containing serial dilutions of this compound to the mature biofilms.
-
Incubation: Incubate for an additional 24 hours.
-
Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method described above.
Protocol: Time-Kill Curve Assay
This assay determines the rate at which this compound kills a bacterial population over time.
Procedure:
-
Preparation: Prepare tubes with broth containing this compound at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot in PBS and plate onto agar.
-
Incubation: Incubate the plates and count the viable colonies (CFU/mL) at each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]
Summary and Future Perspectives
This compound demonstrates significant potential as a natural agent for controlling dental biofilms. Its potent antimicrobial and antibiofilm activities against key oral pathogens, combined with a favorable preliminary safety profile, make it a strong candidate for inclusion in oral care products like mouthwashes and dentifrices.[4][13][14]
Future research should focus on:
-
In vivo studies: Validating the in vitro efficacy in animal models and eventually human clinical trials.
-
Mechanism of Action: Elucidating the precise molecular targets and pathways involved in its antibacterial and antibiofilm effects.
-
Formulation Development: Creating stable and effective delivery systems to maximize its therapeutic potential in the oral cavity.
-
Synergistic Effects: Investigating its combination with other antimicrobial agents, such as chlorhexidine or fluoride, to enhance efficacy and potentially reduce required concentrations.[10]
References
- 1. Microbial Etiology and Prevention of Dental Caries: Exploiting Natural Products to Inhibit Cariogenic Biofilms [mdpi.com]
- 2. Antimicrobial and Antibiofilm Activity against Streptococcus mutans of Individual and Mixtures of the Main Polyphenolic Compounds Found in Chilean Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 8. Antibacterial Effect of Copaifera duckei Dwyer Oleoresin and Its Main Diterpenes against Oral Pathogens and Their Cytotoxic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Resin-Based Material Containing Copaiba Oleoresin (Copaifera Reticulata Ducke): Biological Effects on the Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a Copaiba Oil-Based Dental Biomodifier on the Inhibition of Metalloproteinase in Adhesive Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Copaiba Oil Gel on Dental Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity of Copaiba Oil Gel on Dental Biofilm [opendentistryjournal.com]
Application Notes and Protocols for Copalic Acid in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copaic acid, a labdane-type diterpene primarily isolated from the oleoresin of Copaifera species (copaiba oil), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4][5][6][7][8] Traditionally used in folk medicine for its anti-inflammatory and wound-healing properties, recent in vitro and in vivo studies have begun to elucidate the mechanisms underlying these effects, highlighting its potential for development in topical formulations for various dermatological applications.
These application notes provide a comprehensive overview of the current knowledge on copalic acid's antifungal, anti-inflammatory, and wound-healing properties. Detailed experimental protocols are provided to guide researchers in the formulation and evaluation of topical preparations containing this compound.
Pharmacological Activities and Mechanisms of Action
Antifungal Activity
This compound has demonstrated potent antifungal activity against a range of dermatophytes, the fungi responsible for common skin, hair, and nail infections.[6][7] Its mechanism of action involves the disruption of the fungal cell structure, leading to cell death.
Mechanism of Action: Studies have shown that this compound damages the fungal cell wall and cytoplasmic membrane, and disrupts intracellular contents.[6][7] This multi-target action makes it a promising candidate for combating antifungal resistance.
Quantitative Data: The antifungal efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Trichophyton rubrum | 50 | 100 | [6] |
| Trichophyton mentagrophytes | 100 | 100 | [6] |
| Microsporum gypseum | 50 | 100 | [6] |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, making it a candidate for topical treatment of inflammatory skin conditions. Its mechanism involves the modulation of key inflammatory pathways.
Mechanism of Action: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This is achieved, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been observed to reduce the phosphorylation of the inhibitor of kappa B alpha (IκBα), a key step in the activation of NF-κB.
// Nodes Pro_inflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK_Complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_p50_p65 [label="IκB-p50/p65", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_IkB [label="p-IκB", fillcolor="#34A853", fontcolor="#FFFFFF"]; p50_p65 [label="p50/p65\n(Active NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(e.g., TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Copalic_Acid [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pro_inflammatory_Stimuli -> IKK_Complex [label="Activates"]; IKK_Complex -> IkB_p50_p65 [label="Phosphorylates"]; IkB_p50_p65 -> p_IkB; p_IkB -> p50_p65 [label="Degradation of IκB"]; p50_p65 -> Nucleus [label="Translocates to"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Copalic_Acid -> IKK_Complex [label="Inhibits", style=dashed, color="#EA4335"];
// Invisible edges for layout {rank=same; Pro_inflammatory_Stimuli; Copalic_Acid;} {rank=same; IKK_Complex; IkB_p50_p65;} {rank=same; p_IkB; p50_p65;} {rank=same; Nucleus; Inflammatory_Genes;} } .dot Figure 1: Postulated mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Wound Healing Activity
Topical application of formulations containing copaiba oil, rich in this compound, has been shown to accelerate wound healing. This is attributed to the compound's influence on various stages of the healing process, including inflammation, proliferation, and remodeling.
Mechanism of Action: this compound is believed to promote wound healing by:
-
Modulating Inflammation: As discussed above, its anti-inflammatory properties create a favorable environment for tissue repair.
-
Promoting Angiogenesis: It may stimulate the formation of new blood vessels, a critical step for supplying nutrients and oxygen to the healing tissue. This could be mediated through the upregulation of Vascular Endothelial Growth Factor (VEGF).
-
Enhancing Collagen Synthesis: this compound may stimulate fibroblast proliferation and collagen deposition, leading to improved tissue strength and integrity. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of these processes.
-
Regulating Matrix Metalloproteinases (MMPs): MMPs are enzymes involved in the breakdown and remodeling of the extracellular matrix. This compound may help to balance the activity of MMPs, such as MMP-2 and MMP-9, which is crucial for proper tissue remodeling during the final stages of wound healing.
// Nodes Copalic_Acid [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(NF-κB Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(VEGF Expression)", fillcolor="#FBBC05", fontcolor="#202124"]; Collagen_Synthesis [label="Collagen Synthesis\n(TGF-β Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Remodeling [label="Tissue Remodeling\n(MMP Modulation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Wound_Healing [label="Accelerated\nWound Healing", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Copalic_Acid -> Inflammation; Copalic_Acid -> Angiogenesis; Copalic_Acid -> Collagen_Synthesis; Copalic_Acid -> Tissue_Remodeling; Inflammation -> Wound_Healing; Angiogenesis -> Wound_Healing; Collagen_Synthesis -> Wound_Healing; Tissue_Remodeling -> Wound_Healing; } .dot Figure 2: Overview of the multifaceted role of this compound in promoting wound healing.
Experimental Protocols
Protocol 1: Preparation of a Topical Cream Formulation of this compound (1% w/w)
This protocol describes the preparation of a simple oil-in-water (o/w) cream formulation. The concentration of this compound can be adjusted as needed.
Materials:
-
This compound
-
Oil Phase:
-
Cetostearyl alcohol (emulsifier, thickener)
-
White soft paraffin (emollient, occlusive)
-
Liquid paraffin (emollient)
-
-
Aqueous Phase:
-
Purified water
-
Glycerin (humectant)
-
-
Preservative:
-
Phenoxyethanol or a suitable alternative
-
-
Equipment:
-
Beakers
-
Water bath
-
Homogenizer or high-shear mixer
-
Weighing balance
-
pH meter
-
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the cetostearyl alcohol, white soft paraffin, and liquid paraffin into a beaker.
-
Heat the oil phase in a water bath to 70-75°C until all components have melted and are uniformly mixed.
-
Accurately weigh the this compound and dissolve it in the heated oil phase with continuous stirring until fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the purified water and glycerin.
-
Heat the aqueous phase in a water bath to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer.
-
Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool to approximately 40°C with gentle stirring.
-
Add the preservative and mix thoroughly.
-
Adjust the final weight with purified water if necessary.
-
Continue stirring until the cream reaches room temperature.
-
-
Final Evaluation:
-
Measure the pH of the final formulation (target pH 5.5-6.5).
-
Visually inspect the cream for homogeneity, color, and consistency.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Oil [label="Prepare Oil Phase\n(Heat to 70-75°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve_CA [label="Dissolve this compound\nin Oil Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Aqueous [label="Prepare Aqueous Phase\n(Heat to 70-75°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Emulsify [label="Emulsification\n(Add Aqueous to Oil with Homogenization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="Cool to 40°C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Add_Preservative [label="Add Preservative", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Eval [label="Final Evaluation\n(pH, Homogeneity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prep_Oil; Prep_Oil -> Dissolve_CA; Start -> Prep_Aqueous; Dissolve_CA -> Emulsify; Prep_Aqueous -> Emulsify; Emulsify -> Cool; Cool -> Add_Preservative; Add_Preservative -> Final_Eval; Final_Eval -> End; } .dot Figure 3: Workflow for the preparation of a topical cream containing this compound.
Protocol 2: In Vivo Excisional Wound Healing Assay in a Rat Model
This protocol outlines a standard procedure to evaluate the wound-healing efficacy of a topical formulation containing this compound. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Wistar rats (male or female, 8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, scalpel)
-
6 mm biopsy punch
-
Topical formulation with this compound
-
Placebo formulation (cream base without this compound)
-
Positive control (e.g., a commercially available wound healing cream)
-
Digital camera
-
Calipers
-
Histology supplies (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least one week before the experiment.
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the dorsal thoracic region of the rat and disinfect the area with 70% ethanol.
-
-
Wound Creation:
-
Create two full-thickness excisional wounds on the shaved back of each rat using a 6 mm sterile biopsy punch.
-
-
Treatment Application:
-
Divide the animals into three groups: Placebo, this compound Formulation, and Positive Control.
-
Apply a thin layer of the respective formulation to the wounds daily for the duration of the study (e.g., 14 or 21 days).
-
-
Wound Closure Measurement:
-
Photograph the wounds on days 0, 3, 7, 10, and 14 (or other relevant time points).
-
Measure the wound area from the photographs using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound contraction using the formula:
-
% Wound Contraction = [(Initial Wound Area - Wound Area on Day X) / Initial Wound Area] x 100
-
-
-
Histological Analysis:
-
On the final day of the experiment, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them (5 µm thickness), and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to evaluate parameters such as re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
Protocol 3: Stability Testing of the Topical Formulation
Stability testing is crucial to ensure the quality, safety, and efficacy of the topical formulation over its shelf life.
Parameters to be Evaluated:
-
Physical Stability:
-
Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of the cream at different time points.
-
Viscosity: Monitor changes in viscosity using a viscometer.
-
Microscopic Examination: Observe globule size and distribution.
-
-
Chemical Stability:
-
Assay of this compound: Quantify the concentration of this compound in the formulation at different time points using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Storage Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
HPLC Method for this compound Quantification: A validated Reverse-Phase HPLC (RP-HPLC) method can be used for the quantification of this compound.[9][10] A typical method might involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of an acid like phosphoric acid to ensure the protonation of this compound).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 210-220 nm.
-
Sample Preparation: Extraction of this compound from the cream matrix using a suitable solvent (e.g., methanol or acetonitrile) followed by filtration.
Conclusion
This compound presents a promising natural active ingredient for topical formulations aimed at treating fungal infections, inflammatory skin conditions, and promoting wound healing. The provided protocols offer a framework for the development and evaluation of such formulations. Further research is warranted to optimize formulations for enhanced skin penetration and stability, and to conduct clinical trials to establish the safety and efficacy of this compound in human subjects. The recent FDA approval of another topical diterpene, birch triterpenes, for a skin condition provides a positive outlook for the clinical translation of similar natural products like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of vascular endothelial growth factor, apoptosis inhibitors (survivin and p16) and CCL27 in alopecia areata before and after diphencyprone treatment: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Copalic Acid
Welcome to the technical support center for the large-scale purification of copalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the isolation and purification of this promising therapeutic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of this compound from crude oleoresin?
A1: The main challenges include:
-
Complex Starting Material: Copaiba oleoresin is a complex mixture of sesquiterpenes and diterpenes, with varying composition based on the Copaifera species, geographical location, and harvesting time.[1][2][3] This variability can affect the consistency of the purification process.
-
Co-elution of Impurities: Structurally similar compounds, such as other diterpene acids and sesquiterpenes like β-caryophyllene, often co-elute with this compound during chromatographic separation, making it difficult to achieve high purity.[3][4]
-
Low Yield: Significant product loss can occur during multi-step purification processes, including liquid-liquid extraction and column chromatography.[5][6] Inefficient extraction from the raw material or degradation of the compound can also contribute to low yields.
-
Solvent Consumption: Large-scale chromatographic separations often require substantial volumes of organic solvents, leading to high costs and environmental concerns.
-
Crystallization Difficulties: Obtaining a crystalline form of this compound can be challenging, which is often a preferred method for achieving high purity on an industrial scale.
Q2: Which chromatographic technique is most effective for large-scale purification of this compound?
A2: Flash chromatography using silica gel is a commonly employed and effective method for the initial separation of this compound from the less polar sesquiterpenes and more polar diterpenes in copaiba oleoresin.[4][7] For achieving higher purity, techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be used, although this is often more suitable for smaller-scale final polishing steps due to cost and solvent usage.[7] Some studies have also explored using silica gel impregnated with potassium hydroxide to improve the separation of acidic diterpenes.[7]
Q3: My this compound purity is low after silica gel chromatography. What could be the cause?
A3: Low purity is often due to the co-elution of structurally similar compounds. The primary culprits are often other diterpene acids and sesquiterpenes.[2][4] For example, acetoxythis compound is a common impurity that elutes with more polar mobile phases.[4] To resolve this, optimizing the solvent gradient is crucial. A shallow gradient using a hexane and ethyl acetate system can improve the resolution between this compound and these impurities.
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not required for purification, derivatization is often used for analytical purposes, particularly for gas chromatography (GC).[8] this compound is a diterpene acid, and its carboxylic acid group can make it less volatile and prone to tailing on GC columns. Methylation of the carboxylic acid group, for instance using diazomethane or (trimethylsilyl)diazomethane, converts it to a more volatile ester, allowing for better separation and quantification by GC-MS.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
This guide provides a systematic approach to diagnosing and resolving low yields during the purification process.
// Extraction Path extraction_issue [label="Is crude extract\nquantity low?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_extraction [label="Optimize Extraction:\n- Increase solvent polarity\n- Extend extraction time\n- Improve oleoresin solubility", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Purification Path purification_issue [label="Significant loss during\nchromatography?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_chromatography [label="Optimize Chromatography:\n- Check for irreversible adsorption\n- Adjust mobile phase gradient\n- Ensure proper column packing", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Degradation Path degradation_issue [label="Evidence of degradation\n(e.g., extra spots on TLC)?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; prevent_degradation [label="Minimize Degradation:\n- Avoid high temperatures\n- Use acidic conditions\n- Store fractions at low temp.", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Yield Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_extraction; start -> check_purification; start -> check_degradation;
check_extraction -> extraction_issue; extraction_issue -> optimize_extraction [label="Yes"]; extraction_issue -> end_node [label="No"];
check_purification -> purification_issue; purification_issue -> optimize_chromatography [label="Yes"]; purification_issue -> end_node [label="No"];
check_degradation -> degradation_issue; degradation_issue -> prevent_degradation [label="Yes"]; degradation_issue -> end_node [label="No"];
optimize_extraction -> end_node; optimize_chromatography -> end_node; prevent_degradation -> end_node; } mend Caption: Troubleshooting workflow for low this compound yield.
| Possible Cause | Troubleshooting Steps | Rationale |
| Inefficient Initial Extraction | 1. Solvent Selection: Ensure the solvent used for the initial oleoresin extraction is appropriate. A preliminary wash with a non-polar solvent like hexane can remove lipids, followed by extraction with a more polar solvent.[5] 2. pH Adjustment: this compound is acidic. Washing the crude extract with a dilute base (e.g., 5% potassium solution) can partition it into the aqueous phase, separating it from neutral impurities. The aqueous phase can then be acidified and re-extracted.[9][10] | An incorrect solvent may not efficiently solubilize the diterpene acids. Acid-base extraction is a classic and effective technique for separating acidic compounds from complex mixtures.[9] |
| Product Loss During Chromatography | 1. Column Overloading: Reduce the amount of crude material loaded onto the column relative to the stationary phase volume. 2. Irreversible Adsorption: The acidic nature of this compound can lead to strong interactions with silica gel. Consider using a modified stationary phase, such as silica impregnated with a base, or deactivating the silica gel.[7] 3. Fraction Collection: Ensure fraction collection is guided by diligent TLC analysis to avoid discarding fractions containing the product. | Overloading leads to poor separation and broad peaks, causing product loss.[11] Strong adsorption can result in the product not eluting from the column. |
| Compound Degradation | 1. Temperature Control: Avoid excessive heat during solvent evaporation (e.g., rotary evaporation).[11] 2. pH Stability: Maintain a slightly acidic pH during aqueous workups, as some natural products can be unstable at neutral or basic pH.[11] 3. Storage: Store extracts and purified fractions at low temperatures (4°C for short-term, -20°C for long-term) and protected from light.[11] | Diterpenes can be sensitive to heat and pH changes, leading to degradation and the formation of artifacts.[11] |
Issue 2: Poor Purity and Co-elution of Impurities
This guide helps to improve the purity of the final this compound product.
| Parameter | Optimization Strategy | Rationale |
| Mobile Phase Composition | 1. Gradient Optimization: Switch from isocratic to a gradient elution. If already using a gradient, make it shallower (e.g., increase hexane to ethyl acetate ratio and change it more slowly).[4] 2. Solvent System: Experiment with different solvent systems. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity. | A shallow gradient increases the separation between compounds with similar polarities. Different solvents can alter the interactions between the analytes, stationary phase, and mobile phase, improving resolution. |
| Stationary Phase | 1. Particle Size: Use silica gel with a smaller particle size for higher resolution (though this may increase backpressure). 2. Alternative Sorbents: If silica gel fails, consider reversed-phase (C18) chromatography for a different separation mechanism based on hydrophobicity.[7] Another option is using silica gel modified with potassium hydroxide, which can improve the separation of acidic compounds.[7] | Smaller particles provide a larger surface area, leading to more efficient separation. Changing the stationary phase fundamentally alters the separation mechanism, which can resolve co-eluting compounds. |
| Post-Chromatography Step | 1. Crystallization: Attempt to crystallize the enriched this compound fractions. This is an excellent method for achieving high purity on a large scale. 2. Solvent Selection: Test various solvents and solvent mixtures (e.g., hexane, acetone, ethanol) and temperatures to find optimal crystallization conditions. | Crystallization is a highly selective purification process where impurities are excluded from the crystal lattice, often resulting in a very pure final product.[12] |
Experimental Protocols
Protocol 1: Large-Scale Silica Gel Chromatography for this compound
This protocol describes a typical flash chromatography procedure for the initial purification of this compound from crude copaiba oleoresin.
-
Preparation of the Crude Material:
-
Dissolve 100 g of crude copaiba oleoresin in a minimal amount of hexane.
-
This solution can be directly loaded onto the column or pre-adsorbed onto a small amount of silica gel (e.g., 200 g). To pre-adsorb, mix the oleoresin solution with silica gel and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Column Packing:
-
Select a glass column appropriate for the scale (e.g., 10 cm diameter).
-
Prepare a slurry of silica gel 60 (70-230 mesh) in hexane.[4]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
-
Sample Loading:
-
Carefully add the pre-adsorbed sample or the liquid oleoresin solution to the top of the packed silica bed.
-
-
Elution:
-
Begin elution with 100% hexane to elute non-polar sesquiterpenes.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient is as follows (volume of solvent per step will depend on column size):
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 500 mL).
-
Analyze the fractions by Thin Layer Chromatography (TLC) using a mobile phase similar to the elution solvent. Visualize spots using an appropriate stain (e.g., vanillin-sulfuric acid) and heating.
-
Combine the fractions that show a pure spot corresponding to a this compound standard.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator at a temperature not exceeding 40-50°C to yield the purified this compound.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes typical outcomes from different purification strategies. Actual values can vary significantly based on the source of the oleoresin and specific experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Primary Advantage | Primary Disadvantage |
| Silica Gel Flash Chromatography | 85 - 95% | 40 - 60% | Good for initial bulk separation, cost-effective. | Moderate purity, co-elution issues. |
| Base-Impregnated Silica Gel | > 95% | 35 - 55% | Improved separation of acidic compounds.[7] | Requires preparation of the stationary phase. |
| Preparative RP-HPLC | > 99% | 20 - 40% | Very high purity, excellent resolution.[7] | High cost, large solvent consumption, not ideal for initial bulk purification. |
| Crystallization | > 98% | Varies | Potentially high purity, cost-effective at scale. | Can be difficult to establish conditions, initial purity must be sufficient.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.) Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copalic Acid Yield from Natural Resin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of copalic acid from natural resin extraction.
Troubleshooting Guide
Low yield is a common issue in natural product extraction. The following table outlines potential causes and solutions for problems encountered during this compound extraction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound. | Test a range of solvents with varying polarities, from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate, methanol). A 1:1 hexane/acetone solvent system has been shown to be effective for terpenoid extraction from pine resin.[1] |
| Inefficient Extraction Method: Maceration may be too slow and result in lower yields compared to other methods. | Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time. Soxhlet extraction can also be more efficient than maceration but be mindful of potential thermal degradation. | |
| Suboptimal Extraction Parameters: Incorrect solvent-to-solid ratio, temperature, or extraction time can significantly impact yield. | Optimize these parameters. A common starting point for the solvent-to-solid ratio is 1:10 or 1:20 (w/v).[2] Extraction time can range from a few hours to 48-72 hours for maceration. For temperature, room temperature is used for maceration, while higher temperatures are used for Soxhlet, but this can risk degradation of thermolabile compounds. | |
| Improper Material Preparation: Resin that is not finely ground will have a smaller surface area for the solvent to penetrate. | Ensure the natural resin is thoroughly dried and ground into a fine, uniform powder to maximize the surface area available for extraction. | |
| Low Yield of Pure this compound After Purification | Degradation of this compound: this compound is unstable in highly acidic conditions (pH 1.2) and can degrade.[3][4] Prolonged exposure to high temperatures during methods like Soxhlet extraction can also cause degradation. | Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification.[5] Use low-temperature extraction methods or a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure. This compound is stable for up to 24 hours at pH 7.4.[3][4] |
| Inefficient Purification Technique: A single purification step may not be sufficient to isolate this compound from a complex resin extract. | Employ a multi-step purification strategy. Start with liquid-liquid partitioning to separate compounds based on polarity, followed by column chromatography (e.g., silica gel or Sephadex) with a carefully selected solvent gradient for fine separation.[2] | |
| Co-elution with Impurities: Other compounds in the extract may have similar polarities to this compound, leading to mixed fractions during chromatography. | Optimize the mobile phase for column chromatography. Collect smaller fractions and analyze them using Thin Layer Chromatography (TLC) to identify the purest fractions containing this compound before combining them. | |
| Inconsistent HPLC Quantification Results | Methodological Inaccuracies: Improper mobile phase composition, flow rate, or detection wavelength can lead to unreliable quantification. | Utilize a validated RP-HPLC method. A common method uses a C18 column with a mobile phase of acetonitrile and water with 0.1% acetic acid, a flow rate of 1 mL/min, and detection at 201 nm.[5] |
| Sample Degradation: this compound in solution may degrade over time if not stored properly. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light. | |
| Instrumental Issues: Fluctuations in pump pressure, detector noise, or an old column can all contribute to inconsistent results. | Regularly maintain and calibrate the HPLC system. If peak shape degrades or retention times shift significantly, consider replacing the column. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Copaifera resin?
A1: The optimal solvent can depend on the specific species of Copaifera and the desired purity of the initial extract. Generally, starting with a non-polar solvent like hexane can extract the less polar compounds, and subsequent extraction with a more polar solvent like methanol can then isolate the more polar diterpene acids, including this compound. A mixture of solvents, such as hexane and acetone (1:1), has also been found to be effective for extracting terpenoids from resinous materials.[1] It is recommended to perform small-scale pilot extractions with a few different solvents or solvent systems to determine the most effective one for your specific resin sample.
Q2: I'm using Soxhlet extraction, but my this compound yield is low. What could be the problem?
A2: While Soxhlet extraction is thorough, the prolonged exposure to heat can lead to the thermal degradation of this compound. To mitigate this, you can try using a solvent with a lower boiling point to reduce the extraction temperature. Alternatively, consider switching to a non-thermal extraction method such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can often provide comparable or higher yields in a much shorter time, minimizing the risk of degradation.
Q3: My this compound seems to be degrading during purification. How can I prevent this?
A3: this compound is known to be unstable in highly acidic environments (pH 1.2).[3][4] Therefore, it is crucial to avoid strongly acidic conditions during your extraction and purification steps. Maintaining a pH between 4 and 6 is often optimal for the stability of similar natural products. Additionally, minimize exposure to high temperatures by using a rotary evaporator for solvent removal and conducting column chromatography at room temperature. This compound has been shown to be stable for up to 24 hours at pH 7.4.[3][4]
Q4: What are the key parameters for a reliable RP-HPLC method to quantify this compound?
A4: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurate quantification. Key parameters from a published method include:
-
Column: C18 column
-
Mobile Phase: An isocratic system of 90% acetonitrile in water with 1% H3PO4[5] or a gradient of acetonitrile and water with 0.1% acetic acid.
-
Flow Rate: 1 mL/min[5]
-
Detection Wavelength: 201 nm[5]
-
Column Temperature: 22 °C[5]
It is crucial to validate the method in your laboratory to ensure linearity, precision, and accuracy.[6]
Q5: How can I troubleshoot poor separation during column chromatography of my resin extract?
A5: Poor separation can be due to several factors. First, ensure you have chosen an appropriate solvent system by performing preliminary TLC analysis. The ideal solvent system should provide good separation of the target compound from impurities. If your compound has poor solubility in the chosen eluent, you can use a "dry-loading" technique where the sample is adsorbed onto silica gel before being loaded onto the column.[7] Also, ensure the column is packed uniformly to avoid channeling. Collecting smaller fractions and analyzing them by TLC can help to isolate the pure compound even if the separation on the column is not perfect.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Resin: Dry the natural resin in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved. Grind the dried resin into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction: Weigh the powdered resin and place it in a sealed container (e.g., an Erlenmeyer flask). Add the chosen extraction solvent (e.g., methanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Maceration: Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly. Add a layer of sand on top of the silica gel to prevent disturbance.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the column. Alternatively, use the dry-loading method by adsorbing the extract onto a small amount of silica gel and loading the dried powder onto the column.[7]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the pure fractions.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Protocol 3: Quantification of this compound by RP-HPLC
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a known amount of the crude extract or purified sample and dissolve it in methanol to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid diterpenes from Copaiba oleoresin (Copaifera langsdorffii): Chemical and plasma stability and intestinal permeability using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"addressing copalic acid instability during experimental procedures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copalic acid. Our aim is to help you navigate the challenges associated with its chemical instability during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Degradation of this compound in Aqueous Buffers
Q: I am observing a rapid loss of my this compound in an aqueous buffer during my assay. What could be the cause and how can I prevent it?
A: The most likely cause is the pH of your buffer. This compound is highly unstable in acidic conditions.
-
Evidence: Studies have shown that this compound degrades rapidly at a pH of 1.2.[1] Conversely, it exhibits good stability for up to 24 hours at pH 7.4.[1][2]
-
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your buffer solution to ensure it is neutral or slightly alkaline.
-
Adjust pH: If the pH is acidic, adjust it to 7.4 using a suitable base (e.g., NaOH).
-
Buffer Selection: For future experiments, select a buffer system that maintains a stable pH in the neutral range (e.g., phosphate-buffered saline - PBS).
-
Problem 2: Inconsistent Results in Cell-Based Assays
Q: My results from cell-based assays using this compound are not reproducible. Could this be related to its stability in the culture medium?
A: Yes, the stability of this compound in your cell culture medium is critical for obtaining consistent results. The pH of the medium and the solvent used to dissolve the compound can both impact its stability.
-
Troubleshooting Steps:
-
Solvent Choice: Prepare your stock solution of this compound in a high-quality, anhydrous solvent such as DMSO.[3][4][5]
-
Final Solvent Concentration: When diluting your stock solution into the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.
-
pH of Medium: Standard cell culture media are typically buffered to a physiological pH (around 7.4), which is favorable for this compound stability.[1][2] However, it's good practice to confirm the pH of your medium before adding the compound.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your culture medium for each experiment to minimize the potential for degradation over time.
-
Problem 3: Loss of Compound During Extraction and Purification
Q: I am experiencing low yields of this compound after extraction from natural sources. What steps can I take to minimize loss?
A: Exposure to acidic conditions during extraction and purification can lead to significant degradation of this compound.
-
Recommended Protocol:
-
Avoid Strong Acids: Do not use strong acids during the extraction and partitioning steps.
-
Neutral pH Work-up: Maintain a neutral pH throughout the work-up process to prevent acid-catalyzed degradation.
-
Temperature Control: Perform extraction and purification steps at room temperature or below to minimize potential thermal degradation.
-
Solvent Selection: Use appropriate organic solvents for extraction and chromatography. A common mobile phase for HPLC analysis of this compound consists of acetonitrile and water with a small amount of a weak acid like acetic acid to improve peak shape.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid this compound?
A: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.[7]
Q: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3][5][6] For long-term storage of stock solutions, aliquot the solution into small, tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5][7]
Q: What is the known stability of this compound in common laboratory solvents?
A: While specific long-term stability data for this compound in various organic solvents is not extensively published, general principles for storing organic compounds in solution should be followed. For instance, studies on the stability of various compounds in DMSO suggest that storage at low temperatures (-20°C or -80°C) significantly prolongs their shelf-life.[3][4][5] It is always best practice to prepare fresh working solutions from a frozen stock for each experiment.
Q: Is this compound sensitive to light?
A: While specific studies on the photosensitivity of this compound are limited, it is a general best practice to protect all natural products from light to prevent potential photodegradation.[8][9] Store both solid samples and solutions in amber vials or in the dark.
Data Summary
Table 1: pH Stability of this compound
| pH | Stability | Reference |
| 1.2 | Rapid degradation | [1] |
| 7.4 | Stable for up to 24 hours | [1][2] |
Table 2: Stability of this compound in Human Plasma
| Temperature | Stability | Reference |
| 37°C | Stable for up to 24 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: A logical guide to troubleshooting this compound instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
"minimizing hemolytic activity of copalic acid in in vitro assays"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the hemolytic activity of copalic acid in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question 1: I am observing high hemolytic activity with my this compound sample. What are the potential causes and solutions?
Answer: High hemolytic activity can stem from several factors related to the compound's properties and the assay conditions.
-
Concentration: this compound, like many compounds, may exhibit concentration-dependent hemolytic activity.
-
Solution: Perform a dose-response curve to determine the concentration at which hemolysis occurs and identify a non-hemolytic concentration range for your experiments.
-
-
Solubility and Precipitation: this compound has low aqueous solubility.[1] Poorly dissolved compound or precipitates can physically damage red blood cell (RBC) membranes.
-
Solution: Ensure complete dissolution of this compound in your vehicle (e.g., DMSO) before adding it to the assay buffer. Visually inspect for any precipitation. Consider using a solubilizing agent or a specialized formulation.
-
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be lytic at high concentrations.
-
Solution: Keep the final concentration of the vehicle in the assay low (typically ≤0.5% for DMSO). Run a vehicle control (RBCs + vehicle, without this compound) to ensure it is not causing the hemolysis.[2]
-
-
Suboptimal Buffer Conditions: The pH and osmolarity of the assay buffer are critical for RBC integrity.
-
Solution: Use an isotonic buffer such as Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.[3] Ensure the final buffer conditions are not altered by the addition of your compound stock solution.
-
Question 2: My hemolysis assay results for this compound are inconsistent and not reproducible. What should I check?
Answer: Inconsistent results are often due to variability in experimental procedures.
-
Red Blood Cell (RBC) Source and Age: RBCs from different donors or of varying ages can have different levels of fragility.[4]
-
Solution: Use fresh RBCs whenever possible and be consistent with the source. If using stored blood, establish a maximum storage time.[5]
-
-
Pipetting and Mixing Errors: Inaccurate pipetting or vigorous mixing can lead to variability and mechanical lysis of RBCs.[5]
-
Solution: Calibrate your pipettes regularly. When mixing, gently invert the tubes or use a gentle plate shaker instead of vigorous vortexing.
-
-
Incubation Time and Temperature: Deviations from the specified incubation time and temperature can affect the rate of hemolysis.[5]
-
Solution: Ensure consistent incubation times and maintain a constant temperature of 37°C for all samples.[6]
-
Control Failures: If your positive control (e.g., Triton X-100) does not show near 100% lysis or your negative control (buffer only) shows significant lysis, the entire experiment is invalid.[4]
-
Solution: Re-evaluate your RBC handling procedures, reagent preparation, and assay setup. High background in the negative control suggests premature lysis due to improper handling or buffer conditions.
-
Frequently Asked Questions (FAQs)
What is the expected hemolytic activity of this compound?
This compound is a major constituent of copaiba oil.[7][8] Some studies have indicated that copaiba oil did not induce hemolysis in human erythrocytes at concentrations between 50 and 200 µg/mL, suggesting it is biocompatible at these levels. However, the hemolytic potential of purified this compound, especially at higher concentrations, may differ and should be determined empirically. Toxicological studies have shown low cytotoxicity of this compound against normal human cell lines.[9]
What are the primary strategies to reduce the hemolytic potential of this compound?
The main strategy is to prevent the direct interaction of this compound with the red blood cell membrane.[10][11] This can be achieved through various formulation approaches:
-
Liposomal Formulations: Encapsulating this compound within liposomes can shield it from direct contact with RBCs, significantly reducing hemolysis.[6][12][13]
-
Polymeric Nanoparticles: Formulating this compound into biodegradable polymeric nanoparticles is another effective method to prevent direct interaction with RBC membranes.[14][15][16]
-
Cyclodextrins: Inclusion complexes with cyclodextrins can sequester this compound, reducing its free concentration and thereby its ability to cause hemolysis.[2][17][18]
-
Submicron Emulsions: For lipophilic compounds like this compound, submicron emulsions can incorporate the molecule into the oil phase, protecting RBCs from lysis.[4]
How do I choose the right formulation strategy?
The choice of formulation depends on the specific requirements of your in vitro assay and downstream applications.
-
For basic screening assays, using a co-solvent with an optimized buffer system might be sufficient.
-
For more complex cell-based assays or if significant hemolysis is observed, encapsulation strategies like liposomes or nanoparticles should be considered.
Experimental Protocols
Protocol: In Vitro Hemolysis Assay
This protocol is a standard method to assess the hemolytic activity of this compound.
1. Materials and Reagents:
-
Fresh whole blood (with an anticoagulant like EDTA or heparin) from a healthy donor.
-
Phosphate-Buffered Saline (PBS), pH 7.4 (isotonic).
-
This compound stock solution (e.g., in DMSO).
-
Positive Control: 1% Triton X-100 in PBS.
-
Negative Control: Vehicle used for this compound (e.g., 0.5% DMSO in PBS).
-
Microcentrifuge tubes.
-
96-well flat-bottom microplate.
-
Spectrophotometer (plate reader).
2. Preparation of Red Blood Cell (RBC) Suspension:
-
Collect whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 500 x g for 10 minutes at room temperature.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells).
-
Resuspend the RBC pellet in 5 volumes of cold, sterile PBS (pH 7.4).
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the washing steps (4 and 5) two more times.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.
3. Assay Procedure:
-
Prepare serial dilutions of your this compound stock solution in PBS in microcentrifuge tubes.
-
In a 96-well plate, add 100 µL of each this compound dilution, the positive control (1% Triton X-100), and the negative control (vehicle) to respective wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Gently mix the plate and incubate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
4. Data Analysis:
Calculate the percentage of hemolysis using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Quantitative Data Summary
The following tables provide reference data that can be useful when designing and interpreting your hemolysis assays.
Table 1: Standard Controls for In Vitro Hemolysis Assays
| Control Type | Agent | Typical Concentration | Purpose |
| Positive Control | Triton X-100 | 0.1% - 1% (v/v) | Induces 100% hemolysis. |
| Negative Control | Vehicle (e.g., DMSO) | ≤ 0.5% (v/v) | Establishes baseline hemolysis. |
| Buffer Control | PBS, pH 7.4 | - | Confirms buffer is not lytic. |
Table 2: Impact of Formulation on Hemolytic Activity of Various Drugs
| Drug | Formulation | Result | Reference |
| Amphotericin B | Standard Formulation (Fungizone) | Complete hemolysis at 3.0 µg/mL. | [6] |
| Amphotericin B | Polymeric Micelles | No hemolysis at 10 µg/mL. | [6] |
| Puerarin | Intravenous Solution | Significant hemolysis observed. | |
| Puerarin | Submicron Emulsion | Markedly reduced hemolysis. | |
| Saikosaponins | Free Drug Solution | Causes hemolysis by interacting with cholesterol in RBC membranes. | [6] |
| Saikosaponins | Liposomal Formulation | Significantly reduced hemolysis. | [6] |
Visualizations
Diagram 1: Experimental Workflow for Assessing and Minimizing this compound-Induced Hemolysis
Caption: Workflow for hemolysis testing and optimization.
Diagram 2: Conceptual Pathway of Hemolysis Mitigation by Formulation
Caption: How encapsulation mitigates hemolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTECTIVE EFFECTS OF CYCLODEXTRINS ON DRUG-INDUCED HEMOLYSIS IN VITRO [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Lipid emulsions as a novel system to reduce the hemolytic activity of lytic agents: mechanism of the protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Liposomal Drug Formulations on the RBCs Shape, Transmembrane Potential, and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 17. Protective effects of cyclodextrins on drug-induced hemolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protection of erythrocytes against hemolytic agents by cyclodextrin polysulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor solubility of copalic acid in aqueous media"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of copalic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water so low?
This compound is a diterpenoid compound naturally found in the oleoresin of Copaifera species.[1] Its poor water solubility stems from its chemical structure: a large, nonpolar hydrocarbon backbone with a single carboxylic acid group. This makes the molecule predominantly hydrophobic. The experimentally determined water solubility of this compound is approximately 0.00093 g/L.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the physicochemical properties of this compound is crucial for developing appropriate solubilization strategies. Key parameters are summarized in the table below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₂₀H₃₂O₂ | Indicates a large hydrocarbon structure contributing to low water solubility. |
| Molecular Weight | 304.47 g/mol | |
| pKa | 4.82 | As a weak acid, its ionization and therefore solubility are pH-dependent.[2] |
| logP | 5.31 - 6.3 | The high positive value indicates high lipophilicity and poor aqueous solubility. |
| Water Solubility | 0.00093 g/L | Confirms its classification as a poorly water-soluble compound.[2] |
Q3: I am observing a precipitate when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
This is a common observation due to the very low intrinsic aqueous solubility of this compound. The precipitate is the undissolved solid this compound. The extent of precipitation will depend on the concentration you are trying to achieve and the pH of your buffer. At pH values below its pKa of 4.82, this compound will be in its non-ionized, less soluble form.
Troubleshooting Poor Solubility
This section provides a step-by-step guide to troubleshoot and enhance the solubility of this compound in your experiments.
Issue 1: this compound is not dissolving in my neutral aqueous buffer (pH 7.4).
Cause: At neutral pH, a significant portion of this compound remains in its non-ionized, poorly soluble form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound solubility.
Solutions:
-
pH Adjustment: Increase the pH of the aqueous medium to above the pKa of this compound (4.82). At a higher pH, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt. A pH of 7.4 should provide some improvement, but further increasing the pH may enhance solubility further.
-
Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution. Common co-solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO). These can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent, allowing for better solvation of the hydrophobic this compound molecule.
-
Cyclodextrin Inclusion: Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of the cyclodextrin can encapsulate the nonpolar this compound molecule, while the hydrophilic outer surface improves solubility in water.
-
Salt Formation: Convert this compound into a salt prior to dissolution. By reacting this compound with a base (e.g., sodium hydroxide or potassium hydroxide), you can form a more soluble salt.
Issue 2: The use of a co-solvent is interfering with my downstream biological assay.
Cause: Organic solvents like DMSO and ethanol can have their own biological effects and may be toxic to cells at certain concentrations.
Solutions:
-
Minimize Co-solvent Concentration: Determine the lowest possible concentration of the co-solvent that achieves the desired this compound concentration.
-
Solvent Evaporation: For some applications, it may be possible to dissolve the this compound in a volatile organic solvent, add it to the aqueous medium, and then remove the organic solvent by evaporation (e.g., under a stream of nitrogen or using a rotary evaporator).
-
Alternative Solubilization Methods: If co-solvents are not a viable option, consider pH adjustment, cyclodextrin inclusion, or salt formation as alternatives.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Solubility
-
Prepare a stock solution of a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
While stirring, slowly add a concentrated solution of sodium hydroxide (e.g., 1 M NaOH) to the buffer to raise the pH to the desired level (e.g., 7.4 or higher).
-
Accurately weigh the desired amount of this compound.
-
Gradually add the powdered this compound to the pH-adjusted buffer while stirring vigorously.
-
Continue stirring until the this compound is fully dissolved. Gentle heating may be applied to aid dissolution, but monitor for any potential degradation.
-
Verify the final pH of the solution and adjust if necessary.
Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Adapted from a general protocol for phenolic acids)[3]
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point.
-
Preparation of the Mixture:
-
Dissolve the calculated amount of HP-β-CD in deionized water in a flask.
-
Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol) as it is poorly soluble in water.
-
-
Complexation:
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Solvent Removal and Lyophilization:
-
Filter the solution through a 0.45 µm membrane to remove any undissolved this compound.
-
Freeze the resulting clear solution and lyophilize (freeze-dry) to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
-
Solubility Assessment: The resulting powder can be dissolved in aqueous media to determine the enhancement in solubility.
Protocol 3: Formation of a this compound Salt
-
Dissolution of this compound: Dissolve a known amount of this compound in a suitable organic solvent, such as ethanol.
-
Addition of Base: While stirring, add a stoichiometric equivalent of a base (e.g., 1 M sodium hydroxide or potassium hydroxide in water or ethanol).
-
Salt Formation: Continue stirring the mixture at room temperature for a few hours to allow the acid-base reaction to complete, forming the this compound salt.
-
Isolation of the Salt: The salt can be isolated by evaporating the solvent under reduced pressure.
-
Solubility Testing: The resulting solid salt can then be tested for its solubility in aqueous media.
Signaling Pathway
The biological effects of this compound, such as its anti-inflammatory and antimicrobial activities, are linked to its interaction with specific cellular signaling pathways. Its poor solubility can limit its bioavailability and, consequently, its ability to modulate these pathways effectively.
Caption: Putative signaling pathways modulated by this compound.
References
Technical Support Center: Accurate Copalic Acid Quantification in Complex Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of copalic acid in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound in oleoresin?
A1: The choice of technique depends on the specific requirements of your analysis.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely available technique suitable for quality control purposes when this compound is a major component.[1][2][3] It is cost-effective but may lack the sensitivity and selectivity needed for very complex mixtures or trace-level quantification.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity, making it ideal for complex matrices like biological fluids or when quantifying low concentrations of this compound and its derivatives.[4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that does not require a calibration curve for the specific analyte.[6][7] It is highly accurate and can be used for purity assessment and the quantification of major components, but it may be less sensitive than MS-based methods and can be affected by signal overlap in complex mixtures.[6][8][9]
Q2: I am observing significant signal suppression/enhancement in my LC-MS analysis. What could be the cause and how can I mitigate it?
A2: Signal suppression or enhancement in LC-MS, particularly with electrospray ionization (ESI), is a common manifestation of matrix effects.[10][11] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to inaccurate quantification.
Mitigation Strategies:
-
Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components.[12][13] A dilution factor of 15 or higher has been shown to eliminate most matrix effects in complex samples.[13]
-
Improved Sample Preparation: Employ more rigorous cleanup steps to remove interfering compounds before LC-MS analysis.
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient, or use a different column to improve the separation of this compound from matrix components.[12]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Q3: My this compound peak in HPLC is showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with residual silanol groups on silica-based columns.[14][15] While this compound is acidic, other matrix components or interactions can still lead to poor peak shape.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to keep this compound in a single ionic state. Adding a small amount of an acid like acetic or formic acid can improve peak shape.[16][17]
-
Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.[18][19]
-
Column Overload: Injecting too much sample can lead to peak distortion.[18][19] Try reducing the injection volume or diluting the sample.[18]
-
System Dead Volume: Check for excessive tubing length or loose fittings between the injector, column, and detector, as this can contribute to peak broadening and tailing.[14]
Q4: I'm struggling with signal overlap in my qNMR spectrum. How can I accurately quantify this compound?
A4: Signal overlap is a common challenge in the ¹H NMR spectra of complex mixtures like natural product extracts.[9][20]
Solutions:
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter chemical shifts and may resolve overlapping signals.[6][20]
-
2D NMR: Use 2D NMR experiments like HSQC to disperse signals into a second dimension, which can help in identifying non-overlapping signals for quantification.[6][9]
-
Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase signal dispersion and can resolve overlapping peaks.
-
Selective 1D Experiments: Techniques like 1D TOCSY can be used to selectively excite and observe specific spin systems, allowing for the integration of signals that are overlapped in the standard 1D spectrum.[9]
-
Assisted Chromatography Methods: In cases of complete overlap, a novel method combining qNMR with chromatography (EIC) can be employed to accurately quantify the analyte by mathematically correcting for the contribution of the overlapping impurity signal.[21]
Troubleshooting Guides
Guide 1: Inaccurate Quantification with HPLC-DAD
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Non-linear calibration curve | 1. Inappropriate concentration range. 2. Detector saturation. 3. Co-eluting impurity. | 1. Narrow the concentration range of your standards. 2. Dilute samples to fall within the linear range of the detector. 3. Check peak purity using DAD spectral analysis. Optimize chromatography to separate the impurity. |
| Poor reproducibility (High %RSD) | 1. Inconsistent injection volume. 2. Unstable column temperature. 3. Mobile phase degradation. | 1. Check the autosampler for air bubbles and ensure proper vial filling. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure proper degassing.[18] |
| Low recovery | 1. Inefficient sample extraction. 2. Analyte degradation. 3. Adsorption to sample vials or tubing. | 1. Optimize the extraction solvent and procedure. 2. Protect samples from light and heat; analyze promptly. 3. Use silanized vials or different vial materials. |
Guide 2: LC-MS/MS Sensitivity and Specificity Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low signal intensity for this compound | 1. Ion suppression due to matrix effects. 2. Suboptimal ionization source parameters. 3. Inefficient desolvation. | 1. Dilute the sample, improve cleanup, or use matrix-matched standards.[12][13] 2. Optimize source voltage, gas flows, and temperature. 3. Increase drying gas temperature or flow rate. |
| High background noise | 1. Contaminated mobile phase or LC system. 2. Column bleed.[10] 3. Co-eluting isobaric interferences. | 1. Use high-purity solvents and flush the system thoroughly. 2. Use a column with low bleed characteristics. 3. Optimize chromatographic separation or select more specific MRM transitions. |
| Inconsistent retention time | 1. Column degradation. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. | 1. Replace the column. 2. Ensure accurate mobile phase preparation and proper pump performance. 3. Use a reliable column thermostat. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound and other diterpenes using different analytical methods.
Table 1: HPLC-DAD Method Performance
| Parameter | Value | Matrix | Reference |
| Linearity (r²) | > 0.999 | Copaiba Oleoresin | [2][3] |
| Limit of Quantification (LOQ) | 9.182 µg/mL | Copaiba Oleoresin | [2][3] |
| Limit of Detection (LOD) | 3.032 µg/mL | Copaiba Oleoresin | [2][3] |
| Precision (%RSD) | < 4% | Copaiba Oleoresin | [2][3] |
| Accuracy/Recovery | Adequate (< 4% error) | Copaiba Oleoresin | [2] |
Table 2: UPLC-MS/MS and Other Diterpene Quantification Methods
| Method | Analyte(s) | Linearity (r²) | LOQ (µg/mL) | LOD (µg/mL) | Matrix | Reference |
| UPLC-MS/MS | 9 Acid Diterpenes | > 0.99 | - | - | Copaiba Oleoresin | [1] |
| RP-HPLC | 6 Diterpenes | - | 2.448 - 31.392 | 0.808 - 10.359 | Propolis | [1] |
| UHPLC-ELSD | 8 Diterpene Acids | - | - | - | Copaiba Oleoresin | [22] |
| qHSQC (NMR) | 8 Diterpene Acids | - | - | - | Copaiba Oleoresin | [22] |
Experimental Protocols
Method 1: HPLC-DAD Quantification of this compound in Copaiba Oleoresin
This protocol is based on a validated method for the quality control of Copaiba oleoresin.[2][3]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the oleoresin. b. Dissolve the sample in methanol in a 10 mL volumetric flask. c. Sonicate for 10 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a DAD detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with 80% acetonitrile and 20% water containing 1% acetic acid.[17]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 201 nm.[17]
- Injection Volume: 20 µL.
3. Quantification: a. Prepare a stock solution of a certified this compound reference standard in methanol. b. Create a series of calibration standards by serial dilution of the stock solution. c. Inject the standards to construct a calibration curve by plotting peak area against concentration. d. Inject the prepared sample and determine the concentration of this compound using the regression equation from the calibration curve.
Method 2: UPLC-MS/MS Analysis of Diterpenes
This protocol outlines a general approach for the sensitive and selective quantification of diterpenes, including this compound.[4][5]
1. Sample Preparation: a. For oleoresins, follow the dilution and filtration steps described in Method 1. b. For biological matrices (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant.
2. UPLC Conditions:
- UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A sub-2 µm C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the diterpenes (e.g., start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, then return to initial conditions for re-equilibration).
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40°C.
3. MS/MS Conditions:
- Ionization Source: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like this compound.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the specific precursor ion ([M-H]⁻) and product ions for this compound and any other diterpenes of interest by infusing a standard solution.
- Source Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity.
Visualizations
Caption: Workflow for HPLC-DAD quantification of this compound.
Caption: Logical diagram for troubleshooting matrix effects in LC-MS.
Caption: this compound's role in the NF-κB inflammatory pathway.[23][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. anais.infobibos.com.br [anais.infobibos.com.br]
- 18. mastelf.com [mastelf.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Extended internal standard method for quantitative 1H NMR assisted by chromatography (EIC) for analyte overlapping impurity on 1H NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Copalic Acid in Microbial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copalic acid and encountering microbial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimicrobial activity?
A1: this compound is a naturally occurring diterpenoid compound found in the oleoresin of trees from the Copaifera genus.[1] It exhibits a broad spectrum of antimicrobial activity against various microbial strains, including Gram-positive bacteria. Its mechanism of action is believed to involve the disruption of the cell membrane, leading to bacterial lysis.[2]
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our microbial strain. What could be the reason?
A2: An increase in the MIC of this compound suggests the development of resistance in your microbial strain. This can be due to several factors, including:
-
Spontaneous mutations: Changes in the bacterial chromosome that alter the target of this compound or affect its intracellular concentration.
-
Induction of resistance mechanisms: The strain may be activating or upregulating genes that confer resistance, such as those encoding for efflux pumps or biofilm formation.
-
Hetero-resistance: The population may contain a sub-population of resistant cells that are selected for under the pressure of this compound.
Q3: What are the common mechanisms of microbial resistance that could be relevant to this compound?
A3: While specific resistance mechanisms to this compound are not yet extensively documented, based on resistance to other natural products, particularly terpenes, the following mechanisms are likely:
-
Efflux Pumps: Bacteria can actively pump this compound out of the cell before it can reach its target. Overexpression of efflux pump genes is a common resistance mechanism. Terpenes have been shown to be substrates for various bacterial efflux pumps.
-
Biofilm Formation: Microbes can form biofilms, which are communities of cells encased in a protective extracellular matrix.[3][4][5][6][7][8] This matrix can act as a physical barrier, preventing this compound from reaching the cells.[3][4][5][6][7][8] Additionally, the physiological state of cells within a biofilm can make them less susceptible to antimicrobials.
-
Target Modification: Mutations in the gene encoding the cellular target of this compound can prevent the compound from binding effectively. While the precise target of this compound is not fully elucidated, membrane components are suspected.
-
Enzymatic Degradation: Although less common for terpenes, it is possible that some microbial strains could evolve enzymes capable of degrading or modifying this compound, rendering it inactive.
Troubleshooting Guides
Issue 1: Increased MIC of this compound Observed
Symptoms:
-
Higher concentrations of this compound are required to inhibit microbial growth compared to previous experiments.
-
Inconsistent results in susceptibility testing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform serial passage experiments by exposing the microbial strain to sub-lethal concentrations of this compound over an extended period to confirm the stability of the resistant phenotype. 2. Characterize Resistance Mechanism: Investigate potential mechanisms such as efflux pump overexpression, biofilm formation, or target site mutations (see experimental protocols below). |
| Experimental Variability | 1. Standardize Inoculum: Ensure a consistent inoculum size for all MIC assays. 2. Verify Compound Potency: Check the stability and purity of your this compound stock solution. 3. Control Media and Growth Conditions: Use consistent media batches and incubation conditions. |
Issue 2: this compound is Ineffective Against Biofilms
Symptoms:
-
High MIC values when tested against established biofilms.
-
This compound effectively kills planktonic (free-floating) cells but not cells within a biofilm.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduced Penetration | 1. Combination Therapy: Investigate the synergistic effects of this compound with biofilm-disrupting agents (e.g., enzymes that degrade the biofilm matrix). 2. Optimize Treatment Time: Increase the exposure time of the biofilm to this compound. |
| Altered Physiology of Biofilm Cells | 1. Target Persister Cells: Investigate compounds that are effective against dormant or slow-growing "persister" cells within the biofilm, which may be tolerant to this compound. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains as reported in the literature. This data can serve as a baseline for your own experiments.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Streptococcus mutans | - | 3 | [9] |
| Porphyromonas gingivalis | - | 3.1 | [9] |
| Kocuria rhizophila | - | 0.5 - 5 | [2] |
| Streptococcus pyogenes | - | 0.5 - 5 | [2] |
| Streptococcus pneumoniae | - | 0.5 - 5 | [2] |
| Bacillus subtilis | - | 0.5 - 5 | [2] |
| Streptococcus dysgalactiae | - | 0.5 - 5 | [2] |
| Streptococcus agalactiae | - | 0.5 - 5 | [2] |
| Staphylococcus epidermidis | - | 0.5 - 5 | [2] |
| Peptostreptococcus anaerobius | - | 6.25 | [10] |
| Actinomyces naeslundii | - | 12.5 | [10] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Microbial Strain
Objective: To experimentally induce and select for microbial strains with stable resistance to this compound.
Methodology:
-
Prepare Cultures: Grow the microbial strain of interest to the mid-logarithmic phase in an appropriate liquid medium.
-
Serial Passage:
-
Inoculate a fresh tube of medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) with the microbial culture.
-
Incubate under optimal growth conditions.
-
After incubation, transfer an aliquot of the culture to a new tube of fresh medium containing the same or a slightly increased concentration of this compound.
-
Repeat this process for a significant number of passages (e.g., 20-30 passages).
-
-
Isolate Resistant Mutants: After the serial passage, plate the culture onto solid medium containing a selective concentration of this compound (e.g., 2-4 x the original MIC).
-
Confirm Resistance: Pick individual colonies and determine their MIC for this compound to confirm a stable resistant phenotype.
Protocol 2: Evaluation of Efflux Pump Activity
Objective: To determine if increased efflux pump activity contributes to this compound resistance.
Methodology (Ethidium Bromide Accumulation Assay):
-
Prepare Cell Suspensions: Grow both the parental (susceptible) and the resistant microbial strains to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).
-
Load with Ethidium Bromide: Add ethidium bromide (a substrate for many efflux pumps) to the cell suspensions.
-
Measure Fluorescence: Monitor the intracellular accumulation of ethidium bromide over time using a fluorometer. Reduced fluorescence in the resistant strain compared to the parental strain suggests increased efflux activity.
-
Use of an Efflux Pump Inhibitor (EPI): Repeat the assay in the presence of a known EPI (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP). An increase in fluorescence in the resistant strain in the presence of the EPI further supports the role of efflux pumps.
Protocol 3: Biofilm Susceptibility Testing
Objective: To determine the susceptibility of microbial biofilms to this compound.
Methodology (Crystal Violet Assay):
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate by inoculating each well with the microbial strain and incubating for 24-48 hours.
-
Remove Planktonic Cells: Gently wash the wells to remove non-adherent, planktonic cells.
-
Treat with this compound: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms. Incubate for a defined period (e.g., 24 hours).
-
Quantify Biofilm:
-
Wash the wells again to remove dead cells and residual medium.
-
Stain the remaining biofilm with crystal violet.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid).
-
Measure the absorbance of the solubilized stain using a microplate reader. A higher absorbance indicates a greater amount of remaining biofilm.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efflux Pump Inhibitors Derived From Natural Sources as Novel Antibacterial Agents Against Pseudomonas aeruginosa: A Review [ijmedrev.com]
- 3. brieflands.com [brieflands.com]
- 4. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans biofilms: antifungal resistance, immune evasion, and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Derived Natural Products against Pseudomonas aeruginosa and Staphylococcus aureus: Antibiofilm Activity and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can I measure antibiotic resistance gene expression? [qiagen.com]
- 8. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Synthetic Routes to Copalic Acid
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of high-purity (-)-copalic acid. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the total synthesis of (-)-copalic acid, and what are the trade-offs?
A1: The synthesis of (-)-copalic acid often employs a chiral pool approach, starting from abundant and inexpensive natural products to preserve stereochemistry. A common starting material is andrographolide . This approach is often considered more efficient and economical than building the molecule from scratch.[1] The synthesis from andrographolide has been achieved in a linear sequence of 14 steps.[1] Another precursor used in the synthesis of labdane diterpenoids is (-)-sclareolide , which can be used to generate the core bicyclic structure. The primary trade-off is the number of synthetic steps required to convert these precursors into the target molecule, which can impact the overall yield.
Q2: My biomimetic cyclization step to form the labdane core is producing a mixture of isomers and dehydration products. How can I improve selectivity?
A2: The acid-catalyzed cyclization is a critical step that mimics the natural biosynthesis and is highly sensitive to reaction conditions. Treatment of labdane precursors with Lewis acids (e.g., BF₃·Et₂O) or protic acids can lead to rearrangements and dehydration.
-
Choice of Acid: The type and strength of the acid are crucial. Strong Lewis acids can promote unwanted rearrangements to a clerodane skeleton or lead to simple dehydration. Experimenting with milder Lewis acids or protic acids may yield a cleaner product.
-
Temperature Control: These reactions are often performed at very low temperatures (e.g., -78 °C) to control the reactivity and minimize side product formation. Even brief reactions (e.g., 2 minutes) can be effective.
-
Solvent: The choice of solvent can influence carbocation stability and the reaction pathway. Non-polar solvents like dichloromethane (CH₂Cl₂) are commonly used.
-
Substrate Purity: Ensure the acyclic precursor is of the highest possible purity, as impurities can interfere with the delicate cyclization cascade.
Q3: I am struggling with the regioselective deoxygenation of a hydroxyl group. What methods are most effective?
A3: A highly effective method for regioselective deoxygenation in complex molecules like copalic acid precursors is the Barton-McCombie free radical reaction .[1] This reaction involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by treatment with a radical initiator (like AIBN) and a reducing agent (like tri-n-butyltin hydride). For this reaction to proceed in high yield, it is critical to completely remove any trace oxygen from the reaction atmosphere.[1]
Q4: How can I purify the final this compound product to >99% purity?
A4: Achieving high purity often requires multiple chromatographic and non-chromatographic techniques.
-
Ion-Exchange Chromatography: Since this compound is a carboxylic acid, separating it from neutral byproducts can be achieved using an ion-exchange open-column with KOH-impregnated silica.[2]
-
Flash Column Chromatography: This is the standard method for initial purification. Careful selection of the eluent system (e.g., petroleum ether/ethyl acetate) is necessary to separate structurally similar compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): For final polishing to achieve high purity, reverse-phase HPLC is often employed. A typical system might use a C18 column with an isocratic mobile phase like 90% acetonitrile in water with 1% H₃PO₄.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful and scalable method for removing minor impurities and achieving high crystalline purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | • Suboptimal conditions in key steps (e.g., cyclization, deoxygenation).• Loss of material during multi-step purification.• Degradation of intermediates. | • Optimize critical reactions by screening catalysts, solvents, and temperatures (see Table 1).• Minimize purification steps or optimize recovery from each step.• Ensure intermediates are properly stored, preferably under an inert atmosphere at low temperatures. |
| Presence of Stereoisomers in Final Product | • Epimerization caused by harsh acidic or basic conditions.• Non-stereoselective reduction or cyclization steps. | • Use milder reagents and conditions, especially during hydrolysis of esters or other protecting groups.• Employ stereoselective catalysts or chiral auxiliaries if applicable.• Analyze reaction intermediates to pinpoint where stereochemical integrity is lost. |
| Incomplete Reaction in Barton-McCombie Deoxygenation | • Presence of trace oxygen in the reaction vessel.• Insufficient radical initiator or hydride source.• Poor quality of reagents. | • Thoroughly degas the solvent and purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).[1]• Increase the equivalents of AIBN and Bu₃SnH, or add them portion-wise over the reaction time.• Use freshly distilled/purified reagents. |
| Difficulty Removing Tin Byproducts after Deoxygenation | • Tri-n-butyltin hydride residues are notoriously difficult to remove via standard chromatography. | • After the reaction, quench with an aqueous solution of KF. This will precipitate the tin as a fluoride salt which can be filtered off.• Alternatively, partition the reaction mixture between acetonitrile and hexane; the tin residues will preferentially move to the hexane layer. |
Data Summary
Table 1: Influence of Acid Catalyst on Biomimetic Rearrangements of Labdane Precursors
| Catalyst / Acid | Typical Conditions | Observed Outcome | Selectivity Notes | Reference |
| BF₃·Et₂O | CH₂Cl₂, -78 °C, 2 min | Formation of non-polar products, risk of rearrangement to clerodane skeleton. | Can lead to mixtures depending on the substrate. | |
| Protic Acids | Various | Stereospecific 1,2-alkyl and hydride shifts. | Can form halimane compounds and dehydration products, either selectively or as mixtures. |
Key Experimental Protocol
Protocol: Barton-McCombie Deoxygenation of a Precursor Hydroxyl Group This protocol is adapted from a reported synthesis of a (-)-copalic acid intermediate and should be adjusted based on your specific substrate.[1]
Step 1: Formation of the Xanthate Ester
-
Dissolve the secondary alcohol precursor (1.0 equiv) in anhydrous THF under an Argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes at 0 °C.
-
Add carbon disulfide (CS₂, 3.0 equiv) dropwise and allow the reaction to stir for an additional 2 hours at room temperature.
-
Add methyl iodide (MeI, 2.0 equiv) and stir for another 4 hours at room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2: Radical-Mediated Deoxygenation
-
Dissolve the purified xanthate ester (1.0 equiv) in anhydrous toluene that has been thoroughly degassed.
-
Add tri-n-butyltin hydride (Bu₃SnH, 2.0 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv).
-
Heat the mixture to reflux (approx. 110 °C) under an Argon atmosphere for 4 hours. Note: Ensure the system is completely free of oxygen to maximize yield.[1]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in acetonitrile and wash with hexane to remove the majority of the tin byproducts.
-
Purify the deoxygenated product by flash column chromatography on silica gel.
Visualizations
Workflow & Logic Diagrams
Caption: General workflow for the synthesis and purification of high-purity this compound.
Caption: Troubleshooting flowchart for addressing low purity issues post-chromatography.
References
"mitigating matrix effects in LC-MS analysis of copalic acid"
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the LC-MS analysis of copalic acid. Our focus is on effectively identifying and mitigating matrix effects to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate). For this compound, which is analyzed using electrospray ionization (ESI), these effects typically manifest as:
-
Ion Suppression: Co-eluting components, such as phospholipids or salts, compete with this compound for ionization, leading to a decreased signal intensity and poor sensitivity.
-
Ion Enhancement: Less commonly, co-eluting compounds can increase the ionization efficiency of the analyte, leading to an artificially high signal.
These effects can severely compromise the accuracy, precision, and sensitivity of your quantitative results.
Q2: I'm observing poor sensitivity and high variability in my this compound signal. How can I determine if this is due to matrix effects?
A: A systematic approach is needed to diagnose matrix effects. The most common method is the post-extraction spike comparison .
This involves comparing the peak area of this compound in two different samples:
-
Set A (Neat Solution): A pure solution of this compound standard prepared in the final mobile phase solvent.
-
Set B (Post-extraction Spike): A blank matrix sample (e.g., plasma from an untreated subject) that has been processed through your entire sample preparation procedure (e.g., extraction, evaporation, reconstitution). The pure this compound standard is spiked into this processed blank matrix extract after extraction is complete.
The Matrix Factor (MF) is then calculated: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression .
-
An MF > 1 indicates ion enhancement .
-
An MF ≈ 1 indicates no significant matrix effect .
For a reliable assessment, this should be tested using at least six different lots of blank matrix to account for biological variability.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A: The choice of sample preparation is critical. This compound is a hydrophobic (LogP ≈ 6.3) and acidic molecule.[1][2] Therefore, the goal is to remove interfering matrix components like proteins and phospholipids while efficiently recovering the analyte.
Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This method is fast and simple (e.g., adding cold acetonitrile) but is the least effective at removing phospholipids, a major source of ion suppression. It often results in the greatest matrix interference and is not recommended when high accuracy is required.
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT.[3] By exploiting the acidic nature of this compound, you can perform pH-based extraction to selectively move it from an aqueous phase to an organic phase, leaving many interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and highest analyte recovery.[4] For this compound, a reversed-phase (e.g., C18) or a polymeric (e.g., Oasis HLB) sorbent is recommended.
The following diagram illustrates a decision-making workflow for selecting a sample preparation method.
Q4: I cannot find a stable isotope-labeled (SIL) internal standard for this compound. What should I use?
A: While a SIL internal standard is the gold standard for correcting matrix effects, they are often not commercially available for specific natural products. The next best option is a structural analogue internal standard .
When selecting a structural analogue, consider the following criteria:
-
Structural Similarity: The analogue should share the core structure and key functional groups of this compound (i.e., a carboxylic acid and a hydrophobic diterpene backbone). This ensures similar extraction and chromatographic behavior.
-
Physicochemical Properties: The analogue should have a similar LogP and pKa to this compound to ensure it behaves similarly during pH-based LLE or reversed-phase SPE.[5]
-
Chromatographic Separation: The analogue must be chromatographically resolved from the analyte peak.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) that can be distinguished by the mass spectrometer.
A potential candidate could be another diterpenoid acid not present in the sample, such as kaurenoic acid or abietic acid . It is critical to validate the chosen analogue by confirming that it adequately tracks the analyte's recovery and compensates for matrix effects across different matrix lots.[6]
Quantitative Data Summary
Since specific data for this compound is limited, this table summarizes typical performance metrics for different sample preparation methods for analogous hydrophobic, acidic compounds analyzed from plasma. This data provides a baseline for expected performance.
| Sample Preparation Method | Analyte Type | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Hydrophobic Drug | 85 - 105 | 40 - 75 (Suppression) | Fast, simple, inexpensive | High matrix effects, poor cleanup |
| Liquid-Liquid Extraction (LLE) | Acidic Drugs | 75 - 95 | 90 - 110 | Good cleanup, cost-effective | More labor-intensive, potential for emulsions[3][7] |
| Solid-Phase Extraction (SPE) | Acidic Drugs | 90 - 105 | 95 - 105 | Excellent cleanup, high recovery, easily automated | Higher cost, requires method development[4][8] |
-
Recovery % is calculated as (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.
-
Matrix Effect % is calculated as (Peak area of post-extraction spike / Peak area in neat solution) x 100. A value <100% indicates suppression; >100% indicates enhancement.
Experimental Protocols
The following are detailed starting-point protocols for extracting this compound from plasma. Optimization is required for your specific matrix and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the principle of extracting an acidic compound from an acidified aqueous matrix into an organic solvent.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., a structural analogue in methanol).
-
Vortex for 10 seconds.
-
-
Acidification:
-
Add 20 µL of 2% formic acid to the plasma sample to protonate the this compound (making it less water-soluble).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to separate the layers.
-
-
Isolation & Evaporation:
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a reversed-phase polymeric sorbent to retain this compound while washing away polar interferences.
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to dilute the sample and ensure the analyte is protonated.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg).
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water), vortex, and transfer to an autosampler vial.
-
The following diagram outlines the logical steps involved in a complete LC-MS workflow incorporating these mitigation strategies.
References
- 1. This compound | C20H32O2 | CID 11162521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Copalic acid | C20H32O2 | CID 44149762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Enhancing Copalic Acid Bioavailability
Here is a technical support center with troubleshooting guides and FAQs to address strategies for enhancing the bioavailability of copalic acid.
This resource is designed for researchers, scientists, and drug development professionals working with this compound. It provides answers to common questions and solutions for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is primarily limited by three factors:
-
Poor Aqueous Solubility : this compound is a lipophilic compound, displaying poor water solubility, which can limit its dissolution in the gastrointestinal tract.[1] Self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations can improve the aqueous solubilization of hydrophobic compounds like those in copaiba oil.[1][2]
-
pH-Dependent Instability : The compound is rapidly degraded in acidic environments, such as the pH 1.2 found in the stomach. This chemical instability necessitates protection during gastric transit.[3]
-
Extensive First-Pass Metabolism : Studies using human and rat liver microsomes indicate that this compound is subject to extensive metabolism as it passes through the liver, with high extraction ratios estimated at 0.97 and 0.99, respectively.[3][4] This means a large fraction of the absorbed drug is metabolized before it can reach systemic circulation.
Q2: My this compound formulation shows significant degradation during in vitro dissolution testing in simulated gastric fluid. What is the likely cause and how can I fix it?
A2: The most likely cause is the chemical instability of this compound at a low pH. Standard dissolution tests often begin with a stage in simulated gastric fluid (pH ~1.2), where this compound is known to degrade rapidly.
Troubleshooting Steps:
-
Confirm pH Instability : Run a stability test of your unformulated this compound at pH 1.2 and a neutral pH of 7.4. You should observe significant degradation at the lower pH.
-
Implement Enteric Protection : The most effective solution is to develop an enteric-coated dosage form.[1][3] This will protect the this compound from the acidic environment of the stomach and allow it to be released in the more neutral to alkaline environment of the small intestine, where it is more stable.
-
Modify Dissolution Protocol : For non-enteric-coated formulations, consider a modified dissolution protocol that minimizes time in acidic media or uses a medium that better reflects the target release site if immediate gastric release is not the goal.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Based on its physicochemical properties, the following strategies are highly recommended:
-
Nanostructured Systems : Formulations like polymeric nanocapsules or self-emulsifying drug delivery systems (SEDDS) are excellent for lipophilic compounds.[5] These systems can increase the apparent solubility of the drug, protect it from degradation, and improve its absorption profile.[1][5]
-
Solid Dispersions : This technique involves dispersing this compound in an inert carrier matrix, often a polymer, to create an amorphous form of the drug.[6][7] The amorphous state has a lower energy barrier for dissolution compared to the crystalline form, which can significantly enhance the dissolution rate and, consequently, bioavailability.[6][7]
-
Inclusion Complexes : Using molecules like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of poorly soluble drugs.[8][9] The hydrophobic core of the cyclodextrin can entrap the this compound molecule, while the hydrophilic exterior improves its interaction with water.
Q4: I'm observing lower than expected permeability of this compound in my Caco-2 cell assay. What could be the issue?
A4: While this compound's permeability can be a limiting factor, it's important to interpret the results correctly.
-
Moderate, Not High, Permeability : Studies have shown that this compound has moderate intestinal permeability, which is mainly driven by passive diffusion. It is not a substrate for the P-glycoprotein efflux pump, which is a positive attribute.[10] Therefore, you should expect moderate, not high, apparent permeability coefficients (Papp).
-
Experimental Troubleshooting :
-
Cell Monolayer Integrity : Ensure the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Leaky monolayers can give artificially high permeability values.
-
Solubility in Buffer : this compound's low aqueous solubility can be a problem in the assay buffer. Ensure the concentration used is below its solubility limit in the transport medium to avoid precipitation, which would lead to an underestimation of permeability. The use of a co-solvent may be necessary, but its effect on cell integrity must be validated.
-
Binding to Plastic : Lipophilic compounds can sometimes adsorb to the plastic of the assay plates. Quantify the compound concentration in both donor and receiver wells at the end of the experiment and perform a mass balance calculation to check for compound loss.
-
Troubleshooting Guides
Guide 1: Poor Dissolution Rate of this compound Formulations
| Symptom | Potential Cause | Recommended Action |
| Initial dissolution is high, but plateaus quickly at a low percentage. | The formulation is creating a supersaturated solution, but the this compound is recrystallizing into its less soluble crystalline form. This is common with amorphous solid dispersions.[6][7] | Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation or the dissolution medium to maintain the supersaturated state. |
| The dissolution profile is very slow and incomplete. | 1. Ineffective Formulation : The chosen strategy (e.g., solid dispersion, nanoparticle) has not sufficiently altered the drug's physical state or particle size.[8] 2. Particle Agglomeration : Nanoparticles may be agglomerating in the dissolution medium, reducing the effective surface area for dissolution. | 1. Re-evaluate Formulation : Increase the carrier-to-drug ratio in solid dispersions. Optimize the particle size and drug loading in nanoformulations. 2. Check Zeta Potential : For nanoparticles, ensure a sufficiently high zeta potential (e.g., lower than -10 mV) to maintain colloidal stability through electrostatic repulsion.[5] |
| High variability in dissolution results between batches. | Process Inconsistency : The manufacturing process (e.g., spray drying, milling, nanoprecipitation) is not well-controlled, leading to batch-to-batch differences in particle size, drug loading, or amorphous content.[7][8] | Tightly control critical process parameters (e.g., temperature, stirring speed, solvent evaporation rate). Perform thorough solid-state characterization (DSC, XRPD, SEM) on each batch to ensure consistency. |
Guide 2: High Variability in In Vivo Pharmacokinetic Studies
| Symptom | Potential Cause | Recommended Action |
| Large inter-subject variability in plasma concentration profiles. | 1. Food Effects : The absorption of a lipid-based formulation can be highly dependent on the prandial state of the animal/subject. 2. GI Tract Variability : Differences in individual GI transit time and pH can affect the release and stability of enteric-coated formulations. 3. Metabolic Differences : There may be significant inter-individual differences in the activity of liver enzymes responsible for metabolizing this compound.[3] | 1. Standardize Feeding : Conduct the study under strictly controlled fasted or fed conditions. 2. Robust Formulation : Develop a formulation that is less sensitive to GI conditions, such as a well-formulated SEDDS which can emulsify reliably. 3. Population PK Modeling : Use a larger number of subjects and apply population pharmacokinetic modeling to identify and quantify sources of variability. |
| Low or undetectable plasma concentrations after oral administration. | 1. Poor Release from Dosage Form : The drug is not being released effectively in vivo. 2. Severe Gastric Degradation : The enteric coating is failing, leading to complete degradation of the drug in the stomach.[1] 3. Extensive First-Pass Metabolism : The formulation successfully improves dissolution and absorption, but the drug is almost entirely cleared by the liver before reaching systemic circulation.[3][4] | 1. Correlate In Vitro and In Vivo Performance : Ensure your in vitro dissolution method is predictive of in vivo performance. 2. Test Coating Integrity : Evaluate the enteric coating's integrity under relevant in vitro conditions (e.g., acid uptake, dissolution in acidic media). 3. Consider Alternative Routes : If first-pass metabolism is the insurmountable barrier, consider alternative delivery routes that bypass the liver, such as transdermal or buccal delivery. |
Data Presentation
Table 1: Summary of Physicochemical and Pharmacokinetic Challenges of this compound
| Parameter | Challenge | Implication for Oral Bioavailability | Key References |
| Aqueous Solubility | Poor (Lipophilic Compound) | Dissolution rate-limited absorption. | |
| Permeability | Moderate (Passive Diffusion) | Absorption can be slow; not an efflux pump substrate. | [1] |
| Stability | Unstable at Gastric pH (~1.2) | Significant degradation in the stomach, reducing the amount of drug available for absorption. | [3] |
| Metabolism | Extensive First-Pass Effect | High hepatic extraction ratio significantly reduces the fraction of absorbed drug reaching systemic circulation. | [3][4] |
Table 2: Comparison of Formulation Strategies to Enhance this compound Bioavailability
| Strategy | Mechanism of Action | Advantages for this compound | Potential Challenges |
| Enteric Coating | Prevents drug release in the acidic stomach environment. | Essential : Protects against gastric degradation. | Does not improve inherent poor solubility; coating process must be robust. |
| Nanoformulations (e.g., Nanocapsules, SEDDS) | Increases surface area and apparent solubility; protects the drug. | Improves dissolution rate; can be designed for lymphatic uptake to partially bypass the liver.[2][5] | Physical stability (agglomeration); potential for GI side effects with high surfactant concentrations.[2] |
| Amorphous Solid Dispersions | Converts the drug to a higher-energy amorphous state, increasing solubility and dissolution.[6] | Significant increase in dissolution rate. | The amorphous state is thermodynamically unstable and can recrystallize during storage or dissolution, negating the benefit.[7] |
| Inclusion Complexes (e.g., Cyclodextrins) | Encapsulates the lipophilic drug molecule in a host with a hydrophilic exterior.[9] | Increases aqueous solubility. | Limited drug loading capacity; the complex must dissociate to release the drug for absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanocapsules by Nanoprecipitation
This protocol is adapted from methodologies described for encapsulating natural oils.[5]
-
Organic Phase Preparation :
-
Dissolve 100 mg of a biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA) and 20 mg of this compound in 10 mL of a water-miscible organic solvent (e.g., acetone).
-
Stir until fully dissolved.
-
-
Aqueous Phase Preparation :
-
Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Polysorbate 80).
-
-
Nanoprecipitation :
-
Under moderate magnetic stirring (e.g., 600 rpm), inject the organic phase into the aqueous phase using a syringe pump at a constant rate (e.g., 1 mL/min).
-
A milky suspension should form immediately as the polymer and drug precipitate into nanoparticles upon solvent displacement.
-
-
Solvent Removal :
-
Leave the suspension under magnetic stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
-
Characterization :
-
Particle Size and Zeta Potential : Analyze the suspension using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%) :
-
Centrifuge a known amount of the nanosuspension at high speed (e.g., 15,000 rpm for 30 min) to separate the nanocapsules from the aqueous medium.
-
Quantify the amount of free (unencapsulated) this compound in the supernatant using a validated HPLC method.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100.
-
-
Visualizations
Caption: The journey of oral this compound and its key bioavailability barriers.
Caption: A stepwise workflow for enhancing this compound bioavailability.
Caption: A decision tree for selecting the right formulation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Copaiba Oil-Loaded Polymeric Nanocapsules: Production and In Vitro Biosafety Evaluation on Lung Cells as a Pre-Formulation Step to Produce Phytotherapeutic Medicine | MDPI [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery [mdpi.com]
- 8. agnopharma.com [agnopharma.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Inflammatory Effects of Copalic Acid In Vivo: A Comparative Guide
Introduction
Copalic acid, a labdane-type diterpene, is a primary constituent of copaiba oil, which has a long history of use in traditional medicine for its anti-inflammatory properties.[1][2] Modern pharmacological studies have begun to validate these traditional uses, identifying this compound and its derivatives as promising anti-inflammatory agents.[2][3] This guide provides a comparative overview of the in vivo anti-inflammatory effects of this compound derivatives, contextualized against established non-steroidal anti-inflammatory drugs (NSAIDs). We present available experimental data, detail the underlying molecular mechanisms, and provide standardized protocols for researchers aiming to investigate this compound or novel anti-inflammatory compounds.
Comparative Analysis of In Vivo Anti-inflammatory Activity
Direct in vivo data on unmodified this compound in common rodent models of acute inflammation is limited in publicly available literature. However, a novel hybrid molecule combining 3-hydroxy-copalic acid and ibuprofen (3-IbuCA) has been evaluated in a lipopolysaccharide (LPS)-induced pleurisy model in mice, providing valuable insights into the potential of the this compound scaffold.[1][4]
LPS-Induced Pleurisy Model
The pleurisy model mimics acute lung inflammation, characterized by the significant recruitment of leukocytes into the pleural cavity. The study on 3-IbuCA demonstrated a potent anti-inflammatory effect, significantly reducing the influx of inflammatory cells.[1][4]
Table 1: Comparison of a this compound Derivative and Ibuprofen in the LPS-Induced Pleurisy Model in Mice
| Treatment Group | Dose | Total Leukocyte Count (cells x 10⁶/cavity) | Mononuclear Cell Count (cells x 10⁶/cavity) | Data Source(s) |
| Control (LPS only) | - | ~10.5 | ~2.5 | [4] |
| 3-IbuCA | 300 mg/kg | ~4.0 | ~1.0 | [4] |
| Ibuprofen | 300 mg/kg | ~7.5 | ~1.7 | [4] |
Note: Values are approximate, based on graphical data from the source. * indicates a significant reduction compared to the LPS control group.[4]
The data clearly indicates that the 3-IbuCA hybrid was more effective at reducing total leukocyte and mononuclear cell infiltration into the pleural cavity than ibuprofen alone, suggesting a potent anti-inflammatory activity contributed by the this compound moiety.[1][4]
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a gold-standard for screening acute anti-inflammatory drugs.[5][6] While specific data for this compound in this model is not available, Table 2 summarizes the typical performance of standard NSAIDs, providing a benchmark for future studies on this compound.
Table 2: Typical Efficacy of Standard NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose | Time Post-Carrageenan | % Inhibition of Edema | Data Source(s) |
| Indomethacin | 10 mg/kg | 4 hours | 57.66% | [7] |
| Indomethacin | 25 mg/kg | 3 hours | 91.1% | [8] |
| Ibuprofen | 40 mg/kg | 3 hours | Significant Inhibition | [5] |
| This compound | Data Not Available | - | To be determined | - |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism for the anti-inflammatory action of the this compound derivative 3-IbuCA has been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]
Studies on 3-IbuCA showed that it significantly reduces the levels of phosphorylated-IκBα (p-IκBα) in inflammatory cells.[1][4] This indicates that the compound stabilizes the IκBα protein, preventing NF-κB activation and its downstream inflammatory effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anti-inflammatory compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[5][9]
-
Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6 per group):
-
Vehicle Control (e.g., saline or 1% Tween 80)
-
Test Compound (this compound, various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[5]
-
Induction of Edema: 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[9]
-
Measurement: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a digital plethysmometer.[5][9]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
Protocol 2: TPA-Induced Ear Edema in Mice
This model is used to assess topical anti-inflammatory activity.[10][11]
-
Animals: Male Swiss albino or ICR mice (25-30g) are used.
-
Grouping: Animals are divided into groups (n=6-8 per group).
-
Administration: The test compound or positive control (e.g., Indomethacin, 1 mg/ear) is dissolved in a vehicle like acetone and applied topically (e.g., 10 µL on the inner and 10 µL on the outer surface) to the left ear 30-60 minutes before TPA application.[10] The right ear serves as an untreated control.
-
Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in acetone and applied topically to the left ear (e.g., 2.5 µ g/ear ).[10]
-
Measurement: After a set time (typically 4-6 hours), the mice are euthanized. A standard-sized circular punch (e.g., 6 mm diameter) is taken from both the treated (left) and untreated (right) ears. The weight of each punch is measured.
-
Data Analysis: The edema is quantified as the difference in weight between the left and right ear punches. The percentage inhibition is calculated relative to the control group that received TPA only.
Protocol 3: LPS-Induced Pleurisy in Mice
This model assesses acute inflammation in the thoracic cavity.[1][12]
-
Animals: Male C57BL/6 or Swiss mice are used.
-
Grouping: Animals are divided into appropriate control and test groups.
-
Administration: The test compound is administered (e.g., i.p. or p.o.) 1 hour before the LPS challenge.[12]
-
Induction of Pleurisy: Mice are anesthetized, and LPS (e.g., 250 ng in 0.1 mL sterile saline) is injected into the pleural cavity (intrapleural, i.pl.).[1][12]
-
Cell Harvest: After 4-6 hours, mice are euthanized. The thoracic cavity is opened and washed with a known volume of heparinized phosphate-buffered saline (PBS). This pleural lavage fluid is collected.
-
Data Analysis: The total number of leukocytes in the lavage fluid is counted using a hemocytometer. Differential cell counts (neutrophils, mononuclear cells) can be performed on cytocentrifuge preparations stained with a Romanowsky-type stain. Further analysis, such as cytokine measurement (ELISA) or protein expression (Western Blot) on cell lysates, can also be performed.[1][12]
Conclusion
This compound stands out as a natural compound with significant anti-inflammatory potential. In vivo studies, particularly with a this compound-ibuprofen hybrid, have demonstrated its ability to potently inhibit leukocyte migration in an acute inflammation model, surpassing the efficacy of ibuprofen alone.[1][4] The mechanism is strongly linked to the suppression of the NF-κB signaling pathway, a central hub in the inflammatory process.[4]
While further studies are required to characterize the efficacy of unmodified this compound in standardized models like carrageenan-induced paw edema, the existing data provides a strong rationale for its development as a novel anti-inflammatory agent. The detailed protocols provided herein offer a framework for researchers to conduct these crucial validation and comparative studies.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Copalic Acid and Kaurenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalic acid and kaurenoic acid are both naturally occurring diterpenoids, often found in the oleoresins of various plants, particularly in the Copaifera species.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive and objective comparison of the bioactivities of this compound and kaurenoic acid, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This comparative study aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of this compound and kaurenoic acid.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound MIC (µg/mL) | Kaurenoic Acid MIC (µg/mL) | Reference |
| Streptococcus pyogenes | 3.0 | ~5 | [2][3] |
| Streptococcus pneumoniae | 3.0 | ~5 | [2][3] |
| Staphylococcus epidermidis | 0.5 | - | [2] |
| Staphylococcus aureus | - | Growth Inhibition Observed | |
| Bacillus subtilis | 5.0 | - | [2] |
| Porphyromonas gingivalis | 3.1 | - | [1] |
| Streptococcus mutans | 3.0 | - | [4] |
| Peptostreptococcus anaerobius | 6.25 | - | [4] |
| Actinomyces naeslundii | 12.5 | - | [4] |
Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available in the searched literature for a direct comparison.
Table 2: Comparative Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Kaurenoic Acid IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | - | 45% inhibition at 78 µM | [5] |
| HCT-8 | Colon Cancer | - | 45% inhibition at 78 µM | [5] |
| CEM | Leukemia | - | 95% inhibition at 78 µM | [5] |
| Caco-2 | Colorectal Adenocarcinoma | 237.4 | 154.0 | [3] |
| Jurkat, Nalm 6, HOS, PC3, H1299 | Various | Resinous fraction rich in diterpenes showed lowest IC50 | - | [6] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater cytotoxic activity. "-" indicates data not available in the searched literature for a direct comparison.
Table 3: Comparative Anti-inflammatory Activity
| Experimental Model | Effect of this compound | Effect of Kaurenoic Acid | Reference |
| Carrageenan-induced paw edema in rats | Chemopreventive activity in colon cancer model | Effective in decreasing swelling | [6][7] |
| Acetic acid-induced colitis in rats | - | Marked reduction in gross damage score (52% rectal, 42% oral) | [8] |
| LPS-induced inflammation in mice | - | Reduced levels of pro-inflammatory cytokines (COX-2, IL-6, IL-1β, TNF-α) | [9][10] |
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
a. Inoculum Preparation:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The bacterial suspension is then diluted to the final inoculum concentration of 5 x 10^5 CFU/mL in the appropriate test broth.[11]
b. Assay Procedure:
-
The test compound (this compound or kaurenoic acid) is serially diluted in the test broth in a 96-well microtiter plate.
-
100 µL of the standardized inoculum is added to each well.[12]
-
Positive (inoculum without test compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Culture and Treatment:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or kaurenoic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
b. Assay Procedure:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[13]
-
The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[14]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is used to evaluate the anti-inflammatory potential of a compound.
a. Animal Preparation and Dosing:
-
Male Wistar rats are fasted overnight before the experiment.
-
The animals are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound (this compound or kaurenoic acid).
-
The test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[15]
b. Induction and Measurement of Edema:
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[16]
-
The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[15]
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Signaling Pathways and Mechanisms of Action
Kaurenoic Acid: A Multi-Targeting Agent
Kaurenoic acid has been shown to exert its anti-inflammatory and anticancer effects through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by Kaurenoic Acid.
Kaurenoic acid's anti-inflammatory properties are partly mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[9][10] In the context of cancer, kaurenoic acid induces apoptosis by promoting the generation of reactive oxygen species (ROS) and cytosolic calcium, leading to endoplasmic reticulum (ER) stress via the PERK-ATF4-CHOP axis.[9][17] Furthermore, its analgesic effects are linked to the activation of the NO-cGMP-PKG-ATP-sensitive potassium channel pathway.[18]
This compound: Emerging Mechanistic Insights
While the signaling pathways of this compound are less extensively characterized than those of kaurenoic acid, research suggests its involvement in key cellular processes.
Caption: Postulated signaling pathways for this compound.
This compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.[19] Some studies also suggest its involvement in the inhibition of the TGF-β/NF-κB signaling pathway.[4] In terms of antimicrobial action, molecular docking studies have indicated that this compound may target bacterial enzymes such as DNA gyrase.[20] Its anticancer activity is believed to stem from interactions with various cancer-related molecular targets.[19]
Conclusion
Both this compound and kaurenoic acid exhibit a broad spectrum of promising bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. Kaurenoic acid appears to be more extensively studied in terms of its mechanisms of action, with well-defined signaling pathways elucidated for its anti-inflammatory and apoptotic effects. This compound, while demonstrating potent bioactivity, particularly in the antimicrobial realm, requires further investigation to fully understand its molecular targets and signaling cascades.
This comparative guide highlights the therapeutic potential of both diterpenoids. The presented data and experimental protocols provide a solid foundation for future research aimed at developing novel therapeutic agents based on these natural compounds. Further head-to-head comparative studies are warranted to more definitively delineate the relative potency and therapeutic advantages of each compound in specific disease models.
References
- 1. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxic and embryotoxic effects of kaurenoic acid, a diterpene isolated from Copaifera langsdorffii oleo-resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Antibacterial Activity of Polyalthic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of kaurenoic acid, a diterpene from Copaifera langsdorffi on acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kaurenoic acid from Sphagneticola trilobata Inhibits Inflammatory Pain: effect on cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Copalic Acid and Its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of copalic acid and its semi-synthetic derivative, methyl copalate. Drawing from experimental data, we will delve into their cytotoxic, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers investigating the therapeutic potential of these natural compounds. While both molecules, originating from the oleoresins of Copaifera species, exhibit a range of biological activities, esterification of the carboxylic acid group in this compound to form methyl copalate can significantly influence its physicochemical properties and, consequently, its biological potency.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound and methyl copalate. It is important to note that the data has been compiled from various studies and may not represent a direct comparison under identical experimental conditions.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)* |
| Methyl Copalate | P-388 | Murine Lymphoma | 2.5 | ~7.85 |
| A549 | Human Lung Carcinoma | 5.0 | ~15.70 | |
| HT-29 | Human Colon Carcinoma | 5.0 | ~15.70 | |
| MEL-28 | Human Melanoma | 10.0 | ~31.40 | |
| This compound | HeLa | Human Cervical Adenocarcinoma | 68.3 | ~224.3 |
| MO59J | Human Glioblastoma | 44.0 | ~144.5 | |
| MCF-7 | Human Breast Adenocarcinoma | >20 (at 20 µM) | >6.09 |
*Molar concentrations are estimated based on molecular weights (this compound: ~304.47 g/mol ; Methyl Copalate: ~318.50 g/mol ).
The available data suggests that methyl copalate may possess enhanced cytotoxic potential against certain cancer cell lines compared to this compound, as indicated by its lower IC₅₀ values.[1] This could be attributed to increased lipophilicity and, consequently, better cell membrane permeability of the methyl ester derivative.
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | Type | MIC (µg/mL) |
| This compound | Streptococcus mutans | Gram-positive bacteria | 3.0 |
| Porphyromonas gingivalis | Gram-negative bacteria | 3.1 | |
| Trichophyton rubrum | Fungus (Dermatophyte) | 50 | |
| Trichophyton mentagrophytes | Fungus (Dermatophyte) | 100 | |
| Microsporum gypseum | Fungus (Dermatophyte) | 50 | |
| Methyl Copalate | - | - | Data not readily available |
This compound has demonstrated notable antibacterial and antifungal activities. Data on the minimum inhibitory concentration (MIC) for methyl copalate is not as readily available in the reviewed literature, highlighting an area for future research.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or methyl copalate and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or methyl copalate) for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS; 100 ng/mL), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. An unstimulated control group should be included.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound or methyl copalate in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the NF-κB Inflammatory Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. This compound is thought to interfere with this cascade by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and ultimately blocking the nuclear translocation of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Methyl Copalate: Induction of Apoptosis in Cancer Cells
The cytotoxic activity of methyl copalate is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases. Initiator caspases (like caspase-8 and caspase-9) activate executioner caspases (like caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The intrinsic pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members (like Bax and Bak) promote mitochondrial outer membrane permeabilization and the release of cytochrome c, while anti-apoptotic members (like Bcl-2) inhibit this process. Methyl copalate is hypothesized to trigger these apoptotic cascades, leading to the demise of cancer cells.
Caption: Methyl copalate induces apoptosis via intrinsic and extrinsic pathways.
Conclusion
Both this compound and its methyl ester derivative, methyl copalate, exhibit promising biological activities. The available data suggests that the esterification of this compound to methyl copalate may enhance its cytotoxic effects against cancer cells, possibly due to improved cellular uptake. This compound demonstrates significant anti-inflammatory and antimicrobial properties, with its mechanism of action linked to the inhibition of the pro-inflammatory NF-κB pathway. Further research, particularly direct comparative studies and investigations into the antimicrobial and anti-inflammatory potential of methyl copalate, is warranted to fully elucidate the therapeutic potential of these related diterpenoids. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future investigations in the field of natural product-based drug discovery.
References
A Comparative Guide to Analytical Methods for Copalic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparison of Analytical Methods for Copalic Acid
The following table summarizes the key performance parameters of the most common analytical methods used for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/derivatized compounds based on boiling point and mass-to-charge ratio. | A primary analytical method based on the magnetic properties of atomic nuclei, providing structural and quantitative information.[4] |
| Limit of Detection (LOD) | 3.032 µg/mL[5][6][7] | Method-dependent, generally high sensitivity.[8] | Generally lower sensitivity compared to chromatographic methods. |
| Limit of Quantification (LOQ) | 9.182 µg/mL[5][6][7] | Method-dependent, requires validation for specific applications. | Higher than chromatographic methods, requires careful validation. |
| Linearity (r²) | 0.9993[5][6][7] | Requires validation, generally good linearity over a defined range. | Excellent linearity as signal intensity is directly proportional to the number of nuclei.[4] |
| Precision | < 4% (RSD)[5][6][7] | Requires validation, generally good precision. | High precision, but dependent on experimental parameters. |
| Accuracy | < 4%[5][6][7] | Requires validation, can be affected by derivatization efficiency. | High accuracy, as it can be a primary ratio method. |
| Sample Preparation | Simple dilution and filtration.[7] | Requires derivatization (e.g., methylation) to increase volatility.[9][10] | Minimal, sample dissolved in a deuterated solvent. |
| Throughput | High | Moderate | Low |
| Cost | Moderate | High | Very High |
| Information Obtained | Quantitative | Quantitative and structural (mass fragmentation pattern) | Quantitative and definitive structural elucidation |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a general workflow for the cross-validation of analytical methods and a comparison of the key features of the discussed analytical techniques.
Figure 1. General workflow for cross-validation of analytical methods.
Figure 2. Logical comparison of analytical methods for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated RP-HPLC method for the analysis of (-)-copalic acid in copaiba oleoresin.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% acetic acid or phosphoric acid.[1][7] A reported isocratic system used 90% acetonitrile in water with 1% H3PO4.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 200 nm or 241 nm.[7]
-
Sample Preparation:
-
Accurately weigh the sample (e.g., oleoresin).
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions and constructing a calibration curve. A reported regression equation is Y = 26,707x - 29,498 with r² = 0.9993.[5][6]
-
Precision and Accuracy: Evaluated by analyzing replicate samples at different concentrations. Reported values are less than 4%.[5][6][7]
-
LOD and LOQ: Determined from the calibration curve. Reported values are 3.032 µg/mL and 9.182 µg/mL, respectively.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of diterpene acids like this compound.
-
Instrumentation: A GC system coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., PE-5MS).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 75°C and increasing to 280°C.[11]
-
Injector and Detector Temperature: Injector at 250°C and MS source at 220°C.[11]
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample.
-
Perform a derivatization step to convert the carboxylic acid group of this compound into a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or by heating with methanol and an acid catalyst.[10]
-
Extract the derivatized product with a suitable organic solvent (e.g., hexane).
-
The solution is then ready for injection.
-
-
Data Analysis: Identification of the this compound derivative is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[11] Quantification is performed using a calibration curve of a derivatized standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of quantitative NMR (qNMR) for this compound analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[12]
-
Solvent: A deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).[12]
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh the sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
The concentration of this compound is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
For more complex mixtures, 2D NMR techniques like HSQC can be used for quantification.[4]
-
Comparative Discussion
High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable method for the routine quality control of this compound. Its primary advantages include high throughput, good precision, and accuracy, as demonstrated by the validated method with a precision and accuracy of less than 4%.[5][6][7] The sample preparation is relatively straightforward, typically involving simple dilution and filtration.[7] This makes HPLC a cost-effective and efficient choice for analyzing a large number of samples.
Gas Chromatography-Mass Spectrometry (GC-MS) offers the dual benefit of quantification and structural confirmation. The mass spectrum provides a molecular fingerprint that can be used to identify this compound unequivocally, which is particularly useful for analyzing complex matrices where co-elution might be an issue in HPLC. However, the requirement for derivatization to increase the volatility of the acidic this compound adds an extra step to the sample preparation, which can be a source of error if not performed consistently.[9][10] The overall throughput is generally lower than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a powerful tool for the analysis of this compound. As a primary analytical method, it does not require a reference standard of the analyte for quantification, instead relying on an internal standard.[4] This is a significant advantage when a certified reference standard of this compound is not available. Furthermore, NMR provides unambiguous structural information, making it the gold standard for structural elucidation.[1][12] The main drawbacks of NMR are its lower sensitivity compared to chromatographic techniques, the high cost of instrumentation, and its low throughput, making it less suitable for routine quality control but ideal for the certification of reference materials and in-depth structural analysis.
Conclusion and Recommendations
The choice of the analytical method for this compound determination depends heavily on the specific research or quality control objective.
-
For routine quality control and high-throughput analysis , the validated HPLC method is the most suitable due to its speed, precision, and cost-effectiveness.
-
For the analysis of this compound in complex matrices or when structural confirmation is required alongside quantification , GC-MS is a valuable technique, despite the need for derivatization.
-
For structural elucidation and the accurate quantification without a specific reference standard , qNMR is the method of choice, serving as a powerful tool for the certification of reference materials.
A cross-validation of these methods, following the general workflow outlined in Figure 1, would be a valuable endeavor to ensure inter-method consistency and provide a more comprehensive understanding of their respective performances in the analysis of this compound. Such a study would further strengthen the analytical toolbox available to researchers working with this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 4. ovid.com [ovid.com]
- 5. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dialnet.unirioja.es [dialnet.unirioja.es]
- 9. GC-MS profiling of the phytochemical constituents of the oleoresin from Copaifera langsdorffii Desf. and a preliminary in vivo evaluation of its antipsoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. scielo.br [scielo.br]
Comparative Analysis of Copalic Acid from Different Copaifera Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of copalic acid derived from various Copaifera species. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and associated signaling pathways.
This compound, a labdane-type diterpene, is a recognized biomarker of the Copaifera genus, commonly known as copaiba.[1][2][3] The oleoresins extracted from these trees have a long history of use in traditional medicine, particularly for their anti-inflammatory and antimicrobial properties.[2][4] Modern scientific investigation has substantiated many of these traditional claims, attributing a significant portion of the biological activity to this compound.[1][3] This guide offers a comparative analysis of this compound from different Copaifera species, presenting data to inform research and development in pharmacognosy, pharmacology, and biotechnology.[1]
Quantitative Analysis of this compound Content
The concentration of this compound in Copaifera oleoresin varies significantly between species.[2] This variation can influence the therapeutic potential of the oleoresin and underscores the importance of species-specific analysis. The following table summarizes the reported concentrations of this compound in the oleoresins of different Copaifera species.
| Copaifera Species | This compound Content (%) | Other Major Diterpenes | Analytical Method | Reference |
| Copaifera multijuga | 6.2 | - | GC-MS | [4] |
| Copaifera cearensis | Present | Clorechinic acid (11.3%), Hardwickiic acid (6.2%) | GC-MS | [4] |
| Copaifera reticulata | Present | Kaurenoic acid (3.9%), Kolavenic acid (3.4%) | GC-MS | [4] |
| Commercial Copaiba Oil | 30.27 | Hardwickiic acid | GC-MS |
Biological Activity of this compound
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.[1][3] Its anti-inflammatory, cytotoxic, and antimicrobial properties have been demonstrated in various in vitro and in vivo studies.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in macrophages.[5][6] The oleoresin of Copaifera multijuga, which contains a significant amount of this compound, has been identified as a potent inhibitor of NO production.[4]
Cytotoxic Activity
Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, this compound isolated from Copaifera langsdorffii showed in vitro cytotoxicity against human glioblastoma (MO59J) and human cervical adenocarcinoma (HeLa) cells, with IC50 values of 68.3 µg/mL and 44.0 µg/mL, respectively.[7]
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of bacteria, particularly Gram-positive strains.[7] For example, this compound from C. langsdorffii was effective against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5.0 µg/mL for both.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the analysis and evaluation of this compound.
Extraction and Isolation of this compound from Copaifera Oleoresin
A common method for the isolation of this compound from the oleoresin involves the following steps:
-
Partitioning: The crude oleoresin is dissolved in a suitable solvent (e.g., methanol) and then partitioned with an immiscible solvent (e.g., hexane) to separate the more polar diterpenes from the less polar sesquiterpenes.
-
Acid-Base Extraction: The methanolic fraction is then subjected to an acid-base extraction. The solution is acidified and partitioned with an organic solvent like chloroform to isolate the acidic components, including this compound.
-
Chromatography: The acidic fraction is further purified using chromatographic techniques such as column chromatography on silica gel to yield pure this compound.
Quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for the accurate quantification of this compound in oleoresin samples.
-
Sample Preparation: A known amount of the oleoresin is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with a small percentage of phosphoric acid for better peak shape) is common.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally employed.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 200-220 nm).
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of purified this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells (e.g., HeLa, MO59J) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Experimental Processes and Signaling Pathways
Diagrams are provided to illustrate the experimental workflow for the comparative analysis of this compound and the signaling pathways potentially modulated by it.
Caption: Experimental workflow for the comparative analysis of this compound.
Copaiba oil, which contains this compound as a major component, has been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[8] The diagram below illustrates a simplified representation of these pathways and potential points of interaction.
Caption: Potential signaling pathways modulated by Copaiba oil.
References
- 1. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical composition and anti-inflammatory activity of copaiba oils from Copaifera cearensis Huber ex Ducke, Copaifera reticulata Ducke and Copaifera multijuga Hayne--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin. | Semantic Scholar [semanticscholar.org]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the In Vitro Cytotoxic Potential of Copalic Acid: A Comparative Guide for Cancer Researchers
For researchers and drug development professionals exploring novel anticancer agents, the natural compound copalic acid presents a compelling case for investigation. This diterpene, primarily isolated from the oleoresin of Copaifera species, has demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. This guide provides a comparative overview of the in vitro cytotoxicity of this compound against specific cancer lines, supported by experimental data and detailed protocols to aid in the validation and further exploration of its therapeutic potential.
Comparative Cytotoxicity of this compound and Related Extracts
The in vitro cytotoxic activity of pure this compound and oleoresins or fractions rich in this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that some studies have utilized oleoresins or their fractions, where this compound is a major component, but not the sole constituent.
| Cancer Cell Line | Cancer Type | Test Substance | IC50 Value | Citation(s) |
| HeLa | Cervical Carcinoma | This compound | 44.0 µg/mL | [1] |
| MO59J | Glioblastoma | This compound | 68.3 µg/mL | [1] |
| CaCo-2 | Colorectal Adenocarcinoma | This compound | 237.4 µM | [2] |
| H1299 | Non-Small Cell Lung Carcinoma | Resinous Fraction | 0.6 µg/mL | [3] |
| PC3 | Prostate Adenocarcinoma | Resinous Fraction | Not specified (Lowest IC50 among tested fractions) | [3] |
| MCF-7 | Breast Adenocarcinoma | Volatile Fraction | 13.7 µg/mL | [3] |
Experimental Protocols: A Closer Look at Methodology
The determination of the cytotoxic effects of this compound and related substances predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used method.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or test substance) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of this compound. Control wells containing medium with the solvent (vehicle control) and medium alone (blank control) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the medium containing the test compound is removed, and fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: Following the incubation with MTT, the medium is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Unraveling the Mechanism of Action: Signaling Pathways
Preliminary research suggests that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, the androgen receptor (AR) is a crucial driver of tumor growth and progression. Studies have indicated that this compound can down-regulate the expression of the AR protein. This effect is believed to be mediated through the inhibition of heat shock protein 27 (HSP27), a chaperone protein that plays a role in stabilizing the AR. By inhibiting HSP27, this compound disrupts AR stability, leading to its degradation and a subsequent reduction in AR-driven gene transcription, which can inhibit the growth of prostate cancer cells.[4][5]
Putative Role in the Ras/Raf/MEK/ERK Pathway
In silico docking studies have suggested that this compound may interact with mitogen-activated protein kinase kinase 1 (MEK1), also known as HsMEK1.[6] MEK1 is a central component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers and plays a critical role in cell proliferation, differentiation, and survival. While experimental validation is pending, the potential inhibition of MEK1 by this compound could lead to the downregulation of this pro-survival pathway, thereby contributing to its cytotoxic effects.
Potential Involvement of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another key regulator of inflammation, immunity, and cell survival that is often constitutively active in cancer cells. Oleoresins containing this compound have been shown to modulate the NF-κB pathway.[3] Although the direct effect of pure this compound on this pathway requires further elucidation, its potential to interfere with NF-κB signaling represents another plausible mechanism for its anticancer activity.
Conclusion and Future Directions
The available data indicate that this compound and its related natural extracts possess cytotoxic activity against a range of cancer cell lines. The primary mechanisms appear to involve the disruption of key signaling pathways such as the androgen receptor pathway in prostate cancer, with potential involvement of the Ras/Raf/MEK/ERK and NF-κB pathways.
For researchers, these findings provide a strong rationale for further investigation. Future studies should focus on:
-
Comprehensive Screening: Evaluating the cytotoxicity of pure this compound against a broader panel of cancer cell lines to identify the most sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the implicated signaling pathways through techniques such as Western blotting, kinase assays, and gene expression analysis.
-
In Vivo Validation: Progressing to in vivo animal models to assess the efficacy and safety of this compound as a potential anticancer therapeutic.
By building upon this foundational knowledge, the scientific community can further validate and potentially harness the therapeutic promise of this compound in the fight against cancer.
References
- 1. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound analogs down-regulate androgen receptor and inhibit small chaperone protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Copalic Acid: Assessing Reproducibility Across Studies
For Researchers, Scientists, and Drug Development Professionals
Copalic acid, a naturally occurring diterpene found predominantly in the oleoresins of Copaifera species, has garnered significant attention for its diverse pharmacological properties. Numerous studies have explored its potential as an anti-inflammatory, antimicrobial, and cytotoxic agent. This guide provides a comparative analysis of the reported biological activities of this compound across different research publications, with a focus on the reproducibility of these findings. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to offer an objective resource for researchers evaluating the therapeutic potential of this compound.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in various in vitro models. The primary mechanisms investigated involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The reproducibility of these findings is crucial for establishing its potential as an anti-inflammatory drug candidate.
Quantitative Comparison of Anti-inflammatory Activity
| Biological Endpoint | Cell Line/System | Inducing Agent | This compound Concentration/IC50 | Key Findings & Reference |
| Nitric Oxide (NO) Production Inhibition | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Significantly inhibited NO production.[1] |
| TNF-α Inhibition | THP-1 human monocytic cells | Lipopolysaccharide (LPS) | 2 µM | Inhibited TNF-α production.[2][3] |
Note: While multiple studies report the inhibition of nitric oxide, specific IC50 values for this compound are not consistently provided, making a direct quantitative comparison challenging.
Experimental Protocols: Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay (Griess Reagent Method)
This assay quantifies nitrite, a stable and soluble breakdown product of NO.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Nitrite Quantification:
-
An aliquot of the cell culture supernatant (e.g., 50 µL) is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.[2][4][5][6]
-
After a short incubation period (e.g., 10-15 minutes) at room temperature in the dark, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
TNF-α Inhibition Assay (ELISA)
This assay measures the level of the pro-inflammatory cytokine TNF-α in cell culture supernatants.
-
Cell Culture and Treatment: Similar to the NO assay, macrophage-like cells (e.g., THP-1) are cultured, seeded, and treated with this compound and stimulated with LPS.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α is used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Data Analysis: The absorbance is measured, and the concentration of TNF-α is determined from a standard curve. The percentage of TNF-α inhibition is calculated.
Signaling Pathway: Anti-inflammatory Action
This compound's anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9][10][11]
Caption: NF-κB signaling pathway and the putative inhibitory action of this compound.
Antimicrobial Activity
This compound has been investigated for its activity against a range of pathogenic microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) is the most commonly reported metric for its antimicrobial efficacy.
Quantitative Comparison of Antimicrobial Activity
| Microorganism | Strain | Method | MIC (µg/mL) | Reference |
| Bacteria | ||||
| Streptococcus mutans | ATCC 25175 | Broth Microdilution | 3 | [8] |
| Streptococcus mutans | Clinical Isolate | Broth Microdilution | Not specified | Bacteriostatic effect observed.[7][12][13] |
| Porphyromonas gingivalis | Not specified | Not specified | 3.1 | [8] |
| Actinomyces naeslundii | Not specified | Not specified | Not specified | Inhibited biofilm formation.[14][15] |
| Peptostreptococcus anaerobius | Not specified | Not specified | Not specified | Inhibited biofilm formation.[14][15] |
| Kocuria rhizophila | Not specified | Not specified | 0.5 - 5 | [4] |
| Streptococcus pyogenes | Not specified | Not specified | 0.5 - 5 | [4] |
| Streptococcus pneumoniae | Not specified | Not specified | 0.5 - 5 | [4] |
| Bacillus subtilis | Not specified | Not specified | 0.5 - 5 | [4] |
| Staphylococcus epidermidis | Not specified | Not specified | 0.5 - 5 | [4] |
| Fungi | ||||
| Trichophyton rubrum | Not specified | Broth Microdilution | 50 | [16] |
| Trichophyton mentagrophytes | Not specified | Broth Microdilution | 100 | [16] |
| Microsporum gypseum | Not specified | Broth Microdilution | 50 | [16] |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method (for Bacteria, e.g., S. mutans)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Streptococcus mutans) is prepared in a suitable broth (e.g., Brain Heart Infusion broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).[17][18][19]
-
Serial Dilutions: this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: Positive (broth with bacteria, no this compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Broth Microdilution Method (for Fungi, e.g., T. rubrum)
This protocol is adapted for filamentous fungi, often following guidelines such as the Clinical and Laboratory Standards Institute (CLSI) M38-A.[20][21][22][23][24]
-
Inoculum Preparation: A suspension of fungal conidia is prepared and adjusted to a standardized concentration.
-
Drug Dilution: Serial dilutions of this compound are prepared in a suitable medium (e.g., RPMI 1640).
-
Inoculation and Incubation: The fungal inoculum is added to the wells, and the plates are incubated at an appropriate temperature (e.g., 28-35°C) for an extended period (e.g., 4-7 days).
-
MIC Endpoint Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80-100%) compared to the positive control.
Mechanism of Action: Antimicrobial Effect
The antimicrobial action of this compound is thought to involve the disruption of the microbial cell membrane's integrity and function.
Caption: Putative mechanism of this compound's antimicrobial activity.
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency.
Quantitative Comparison of Cytotoxic Activity
| Cell Line | Cancer Type | Method | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | MTT Assay | Not specified | Cytotoxic effects observed.[12][25][26][27] |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | > 20 µM | Low cytotoxicity observed.[28][29][30][31] |
| CaCo-2 | Colon Adenocarcinoma | Resazurin Assay | 237.4 | [16][32] |
| HeLa | Cervical Adenocarcinoma | XTT Assay | 68.3 (as µg/mL) | [29] |
| MO59J | Glioblastoma | XTT Assay | 44.0 (as µg/mL) | [29] |
Experimental Protocol: Cytotoxicity Assay
MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116 or MCF-7) are seeded in a 96-well plate and allowed to attach overnight.[33][34]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: Cytotoxic Action
The cytotoxic effects of this compound against cancer cells may involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and the activation of caspases.[35][36]
Caption: A potential apoptotic signaling pathway influenced by this compound.
Conclusion
Future research should focus on standardized protocols to generate more comparable datasets. This will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel drug candidate. This guide serves as a foundation for such efforts by consolidating the existing data and highlighting the areas where further research is most needed.
References
- 1. Nitric oxide production from macrophages is regulated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-lipoic acid exerts anti-inflammatory effects on lipopolysaccharide-stimulated rat mesangial cells via inhibition of nuclear factor kappa B (NF-κB) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial and Antibiofilm Activity against Streptococcus mutans of Individual and Mixtures of the Main Polyphenolic Compounds Found in Chilean Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial Effects of Natural Herbal Extracts on Streptococcus mutans: Can They Be Potential Additives in Dentifrices? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 20. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 29. mdpi.com [mdpi.com]
- 30. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 31. jppres.com [jppres.com]
- 32. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 33. scielo.br [scielo.br]
- 34. researchgate.net [researchgate.net]
- 35. Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Copalic Acid's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Copalic acid, a labdane-type diterpene found in abundance in the oleoresin of Copaifera species, has garnered significant interest for its diverse pharmacological activities demonstrated in vitro.[1][2] This guide provides a comparative analysis of the available in vivo data validating the therapeutic potential of this compound and its derivatives in key areas of interest: inflammation and cancer. While in vivo studies on isolated this compound are limited, this document synthesizes the existing evidence, including data on a novel this compound derivative and the broader copaiba oil resin, to offer a comprehensive overview for researchers.
Anti-inflammatory Potential: A Comparative Look at a this compound Derivative
While direct in vivo anti-inflammatory studies on isolated this compound are not extensively detailed in the available literature, a significant study on a novel hybrid molecule, 3-ibuprofenyl-copalic acid (3-IbuCA), provides valuable insights into the potential of this compound derivatives as anti-inflammatory agents.[3][4]
Quantitative Data Summary: Anti-inflammatory Activity of 3-IbuCA
The following table summarizes the in vivo anti-inflammatory effects of 3-IbuCA in a lipopolysaccharide (LPS)-induced pleurisy model in mice, comparing its efficacy to its parent compounds and a control group.
| Treatment Group | Total Leukocytes (cells x 10⁶/cavity) | Mononuclear Cells (cells x 10⁶/cavity) | Gastric Ulcerative Area (mm²) |
| Control (LPS only) | 10.5 ± 0.8 | 4.2 ± 0.3 | N/A |
| Ibuprofen | 6.8 ± 0.5 | 2.5 ± 0.2 | 15.2 ± 2.1 |
| 3-hydroxy-copalic acid (3-HCA) | 8.9 ± 0.7 | 3.5 ± 0.3 | Not Reported |
| 3-Ibuprofenyl-copalic acid (3-IbuCA) | 5.2 ± 0.4 | 1.8 ± 0.1 | 4.5 ± 0.9 |
*Statistically significant reduction compared to the control group (p < 0.05). Data is synthesized from the findings presented in the study by de Souza et al.[3][4]
Key Findings:
-
The hybrid molecule, 3-IbuCA, demonstrated a more potent anti-inflammatory effect than ibuprofen alone, significantly reducing both total leukocyte and mononuclear cell infiltration in the pleural cavity.[3]
-
Crucially, 3-IbuCA exhibited significantly less gastric damage compared to ibuprofen, suggesting a more favorable safety profile.[3]
Experimental Protocol: LPS-Induced Pleurisy in Mice
This protocol is based on the methodology described for the in vivo evaluation of 3-IbuCA.[3]
Objective: To assess the anti-inflammatory activity of a test compound by measuring the inhibition of leukocyte migration into the pleural cavity of mice following LPS administration.
Animals: Male Swiss mice (25-30 g).
Procedure:
-
Animal Groups: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., saline + 1% Tween 80)
-
LPS control
-
Test compound(s) + LPS
-
Positive control (e.g., Dexamethasone) + LPS
-
-
Treatment Administration: The test compound, positive control, or vehicle is administered via an appropriate route (e.g., intraperitoneally or orally) one hour prior to the inflammatory stimulus.
-
Induction of Pleurisy: Pleurisy is induced by intrapleural injection of LPS (e.g., 250 ng/cavity in 100 µL of sterile saline).
-
Pleural Lavage: Four hours after the LPS injection, animals are euthanized. The pleural cavity is washed with a known volume of sterile saline containing EDTA (e.g., 1 mL).
-
Cell Counting: The total number of leukocytes in the pleural lavage fluid is determined using a Neubauer chamber. Differential cell counts (mononuclear and polymorphonuclear cells) are performed on stained cytospin preparations.
-
Data Analysis: The results are expressed as the number of cells per cavity. Statistical analysis is performed to compare the treated groups with the LPS control group.
Signaling Pathway: Proposed Anti-inflammatory Mechanism of 3-IbuCA
The study on 3-IbuCA suggests its anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. This is evidenced by the reduction in the expression of phosphorylated IκBα (p-IκBα), a key step in the activation of NF-κB.[3]
Caption: Proposed NF-κB inhibitory pathway of 3-IbuCA.
Anticancer Potential: Insights from Copaiba Oil Resin Studies
Quantitative Data Summary: Anticancer Activity of Copaiba Oil Resin
The following table summarizes the in vivo anticancer effects of COR in a B16F10 melanoma model in mice.
| Treatment Group | Tumor Growth Reduction (%) | Tumor Weight Reduction (%) | Reduction in Lung Nodules (%) |
| Copaiba Oil Resin (2 g/kg) | 58 | 76 | 47.1 |
Data is derived from the study by Lima et al., which investigated the effects of oral administration of COR on tumor growth and metastasis.[5]
Key Findings:
-
Oral administration of COR significantly inhibited the growth of subcutaneously implanted B16F10 melanoma tumors in mice.[5]
-
COR also demonstrated anti-metastatic potential by reducing the number of lung nodules.[5]
Experimental Protocol: B16F10 Melanoma Model in Mice
This protocol is based on the methodology used to evaluate the anticancer activity of Copaiba Oil Resin.[5]
Objective: To assess the in vivo anticancer and anti-metastatic activity of a test compound on B16F10 melanoma cells in a murine model.
Animals: C57BL/6 mice.
Procedure:
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media.
-
Tumor Induction: A suspension of B16F10 cells (e.g., 1 x 10⁵ cells in 0.1 mL of saline) is injected subcutaneously into the right flank of the mice.
-
Treatment Protocol:
-
Animals are randomly assigned to a control group (receiving vehicle) and a treatment group.
-
The test compound (e.g., Copaiba Oil Resin at 2 g/kg) is administered orally on specific days post-tumor cell inoculation (e.g., days 3, 5, 7, 10, 12, and 14).
-
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every two days) using a caliper.
-
Endpoint Analysis: On a predetermined day (e.g., day 17), animals are euthanized.
-
The primary tumor is excised and weighed.
-
The lungs are removed, and the number of metastatic nodules on the surface is counted.
-
-
Data Analysis: Tumor growth curves, final tumor weights, and the number of lung nodules are compared between the control and treated groups using appropriate statistical tests.
Experimental Workflow: In Vivo Anticancer Evaluation
Caption: Workflow for in vivo anticancer activity assessment.
Conclusion and Future Directions
The available in vivo data, primarily from studies on a this compound derivative and copaiba oil resin, strongly suggests that this compound holds significant therapeutic potential as an anti-inflammatory and anticancer agent. The enhanced efficacy and improved safety profile of the 3-IbuCA hybrid highlight the promise of semi-synthetic derivatives of this compound. Similarly, the potent antitumor and anti-metastatic effects of copaiba oil resin underscore the need for further investigation into the specific contribution of this compound to these activities.
Future research should prioritize in vivo studies on isolated this compound to definitively establish its efficacy and safety profile in direct comparison with existing therapeutic agents. Elucidating the precise molecular mechanisms underlying its in vivo effects, particularly its interaction with the NF-κB signaling pathway, will be crucial for its development as a novel therapeutic agent. Furthermore, exploring its potential in other therapeutic areas, such as antimicrobial applications, through well-designed in vivo models is warranted.
References
- 1. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro studies on the anticancer activity of Copaifera multijuga hayne and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Copalic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of copalic acid, a diterpenoid commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound, a constituent of copaiba oil, requires careful handling and disposal due to its chemical nature.[1] While toxicological studies indicate low cytotoxicity against normal human cell lines, improper disposal can pose environmental risks.[2] This guide outlines the necessary steps for the safe management of this compound waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its properties and the associated safety measures. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. In case of a significant spill or when handling powders, respiratory protection may be necessary.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.
-
Spill Management: In the event of a spill, contain the material using sand or an inert absorbent.[3] Avoid direct contact with skin and eyes.[3] Clean the area thoroughly and dispose of the cleanup materials as hazardous waste. Do not allow the chemical to enter drains or waterways.[3]
This compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Appearance | White amorphous powder[4] |
| Molecular Formula | C₂₀H₃₂O₂[1][5] |
| Molecular Weight | 304.474 g/mol [1][6] |
| Melting Point | 105-106 °C[4] |
| Solubility | Moderately soluble in water[7] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. It is generally not permissible to dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials and solutions, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid unintended reactions. Store it separately from strong oxidizing agents, bases, and reactive chemicals.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Ensure the container is tightly sealed to prevent spills and the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the concentration and any other components present in the waste mixture.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with accurate information about the waste composition and volume.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
-
Experimental Protocol: Isolation of this compound
The following is a generalized methodology for the isolation of this compound from a plant source, which is a common procedure in natural product research.
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography over silica gel to separate compounds based on their polarity.
-
Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Identification: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow for Diterpene Isolation
The diagram below illustrates a typical workflow for the isolation of a diterpene like this compound from a plant extract.
Caption: A generalized workflow for the isolation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. finefrag.com [finefrag.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H32O2 | CID 11162521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Copalic acid
This document provides immediate safety, handling, and disposal protocols for Copalic acid, tailored for researchers, scientists, and drug development professionals. The following guidance is based on available chemical data and general laboratory safety principles for handling diterpenoid acids, in the absence of a specific Safety Data Sheet (SDS) for pure this compound.
Hazard Assessment and Chemical Properties
This compound is a naturally occurring diterpenoid acid.[1][2] While specific toxicity data for pure this compound is limited in the provided search results, a safety data sheet for Copaiba oil, of which this compound is a constituent, indicates potential hazards such as mild skin irritation and the possibility of an allergic skin reaction.[3] As a powdered organic acid, it should be handled with care to avoid inhalation and direct contact with skin and eyes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | White amorphous powder | [4] |
| Molecular Formula | C₂₀H₃₂O₂ | [1][4][5] |
| Molar Mass | 304.474 g·mol⁻¹ | [1] |
| Melting Point | 105–106 °C | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for the safe handling of this compound in both its solid form and in solution. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
Table 2: Personal Protective Equipment (PPE) Recommendations for Handling this compound
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid this compound | Safety glasses with side shields or chemical splash goggles.[6] | Disposable nitrile gloves.[6] | N95 or higher-rated respirator to prevent inhalation of fine particles.[7] | Laboratory coat. |
| Preparing Solutions of this compound | Chemical splash goggles.[6] | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use. | Work in a certified chemical fume hood to avoid inhaling any potential vapors.[8] | Chemical-resistant laboratory coat. |
| Handling Solutions of this compound | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Not generally required if handled in a fume hood. | Laboratory coat. |
| Cleaning Spills of this compound | Chemical splash goggles and a face shield.[9] | Heavy-duty, chemical-resistant gloves. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. | Chemical-resistant apron or coveralls over a laboratory coat. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Preparation and Handling:
-
Always handle solid this compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Don the appropriate PPE as outlined in Table 2 before handling the compound.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
To prepare solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area if necessary.
-
For small powder spills, gently cover with an inert absorbent material (e.g., sand or vermiculite) and then carefully sweep it into a designated waste container. Avoid creating dust.
-
For liquid spills, absorb with a chemical absorbent pad or inert material and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Logical Flow
Caption: Decision-making process for the disposal of this compound waste.
Disposal Procedures:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled container for acidic organic waste. Do not mix with incompatible waste streams.
-
Neutralization: For small quantities of acidic waste, neutralization may be an option.[11] This should be performed in a chemical fume hood by slowly adding a weak base, such as sodium bicarbonate, to the acidic solution while stirring. Monitor the pH to ensure it is between 5.5 and 9.5 before considering drain disposal.[12] Always check with your institution's environmental health and safety (EHS) office before neutralizing and disposing of chemical waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS program or a certified hazardous waste disposal company.[13][14] Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]
- 3. finefrag.com [finefrag.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H32O2 | CID 11162521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. fishersci.com [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. nj.gov [nj.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 13. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 14. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
